Product packaging for Vinylpyrrolidone-vinylamine copolymer(Cat. No.:CAS No. 28158-56-7)

Vinylpyrrolidone-vinylamine copolymer

Cat. No.: B1202821
CAS No.: 28158-56-7
M. Wt: 154.21 g/mol
InChI Key: WLMWQVQOMXQXAO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Vinylamine (B613835) Polymer Science

The journey of polymer science began with pioneering work on natural polymers like cellulose (B213188) in the early 19th century. brainkart.com The field underwent a paradigm shift with Leo Baekeland's invention of Bakelite in 1907, the first fully synthetic polymer, which demonstrated that new materials could be created with tailored properties. brainkart.comwikipedia.org A fundamental understanding of their molecular nature, however, was not established until Hermann Staudinger's macromolecular theory in the 1920s, for which he later received a Nobel Prize. resolvemass.caazom.com Staudinger proposed that polymers were long chains of covalently bonded repeating units, a concept that was further solidified by the work of Wallace Carothers at DuPont, who developed nylons and demonstrated the rational synthesis of polymers from their monomers. brainkart.comazom.com

The post-World War II era saw a rapid expansion of the commercial polymer industry, driven by the need for synthetic alternatives to natural materials like rubber and silk. wikipedia.orgyoutube.com This period led to the mass production of polymers such as polyethylene, polypropylene (B1209903), and polyvinyl chloride. youtube.com Within this expanding field, the development of water-soluble polymers took a distinct path.

The evolution of vinylamine polymer science is particularly notable. The direct polymerization of the vinylamine monomer is challenging due to the instability of the monomer itself. Consequently, researchers developed indirect routes. The most common and successful approach involves the free-radical polymerization of a stable precursor monomer, N-vinylformamide (NVF), to produce poly(N-vinylformamide) (PNVF). Subsequently, the formyl groups of PNVF are removed through acid or alkaline hydrolysis to yield polyvinylamine (PVAm). ncsu.edu This methodology of polymerizing a precursor followed by chemical modification became a foundational technique in the field and was extended to the synthesis of copolymers. The creation of poly(vinylpyrrolidone-co-vinylamine) often follows a similar path, typically involving the copolymerization of N-vinylpyrrolidone with N-vinylformamide, followed by hydrolysis to convert the N-vinylformamide units into vinylamine units. nih.gov

Significance of N-Vinylpyrrolidone and Vinylamine Monomeric Units in Copolymer Design

The unique and versatile properties of the vinylpyrrolidone-vinylamine copolymer stem directly from the distinct chemical characteristics of its two monomeric units.

N-Vinylpyrrolidone (NVP): NVP is an organic compound featuring a five-membered lactam ring attached to a vinyl group. wikipedia.org When polymerized, it forms polyvinylpyrrolidone (B124986) (PVP), a polymer renowned for its excellent properties:

Hydrophilicity and Water Solubility: The polar amide group in the pyrrolidone ring imparts high water solubility. researchgate.net

Biocompatibility and Low Toxicity: PVP is well-tolerated in biological systems, leading to its widespread use in pharmaceutical and biomedical applications. researchgate.netontosight.ai

Film-Forming and Adhesive Properties: PVP can form clear, flexible films with good adhesion to various surfaces. stobec.com

Chemical and Thermal Stability: The polymer exhibits high polarity and stability. researchgate.net

Vinylamine (VA): The vinylamine unit is distinguished by its primary amine (-NH2) group. This functional group is central to the copolymer's utility:

Cationic Nature: In acidic to neutral solutions, the primary amine group can be protonated to form an ammonium (B1175870) salt (-NH3+), imparting a positive charge to the polymer chain. This cationic character is crucial for interactions with negatively charged surfaces and molecules.

High Reactivity: The primary amine serves as a reactive handle for a wide range of post-polymerization modifications. This allows for the covalent attachment of other molecules, cross-linking to form hydrogels, or the introduction of new functional groups to tailor the copolymer for specific applications, such as chelation of metal ions. nih.govontosight.ai

By combining the bulky, hydrophilic, and stable NVP unit with the reactive and cationic VA unit, a copolymer is created that possesses a unique balance of properties. The ratio of NVP to VA can be precisely controlled during synthesis to fine-tune characteristics like solubility, charge density, and reactivity for diverse research and industrial applications. ontosight.ai

Overview of Current Research Trajectories in Poly(Vinylpyrrolidone-co-Vinylamine) Systems

Current research on poly(vinylpyrrolidone-co-vinylamine), or P(VP-co-VA), explores its potential across a range of scientific and industrial fields, leveraging the copolymer's unique combination of hydrophilicity and reactive amine functionality.

A significant area of investigation is the synthesis of functional and smart polymers . The primary amine groups of the vinylamine units serve as versatile anchoring points for further chemical modification. For instance, researchers have successfully synthesized dithiocarbamate (B8719985) (DTC) derivatives of P(VP-co-VA) by reacting the copolymer with carbon disulfide. nih.gov These modified copolymers act as multidentate polymeric chelation systems, demonstrating the ability to form stable complexes with metal ions like indium, which is relevant for the design of novel analytical and biomedical materials. nih.gov

In the biomedical field , the inherent biocompatibility and water solubility of the copolymer make it an attractive candidate for drug delivery systems. ontosight.ai It can be used as an excipient to enhance the solubility and bioavailability of poorly soluble drugs. ontosight.ai The ability of the amine groups to be functionalized also allows for the attachment of targeting ligands or therapeutic agents, creating sophisticated drug carrier systems.

Water treatment is another active research area. The copolymer's ability to form complexes with heavy metal ions and other contaminants makes it a promising material for water purification processes. ontosight.ai The cationic nature of the polymer can also aid in the flocculation of suspended solids.

Furthermore, research extends to industrial applications such as their use as dye transfer inhibitors in detergent formulations. The polymers can sequester fugitive dyes in the wash liquor, preventing them from redepositing onto other fabrics. google.com Advanced polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are being employed to synthesize well-defined block copolymers containing PVP segments. nih.govrsc.org This level of architectural control allows for the creation of materials with highly specific self-assembly behaviors and functionalities.

Theoretical Frameworks Guiding Copolymer Development and Application Research

The development of vinylpyrrolidone-vinylamine copolymers is underpinned by established theoretical frameworks in polymer science that guide their synthesis and predict their behavior.

A cornerstone of copolymer synthesis is the study of copolymerization kinetics . The relative reactivity of the different monomers is described by monomer reactivity ratios (MRR). These ratios, often estimated using linear methods like the Kelen-Tudos method or non-linear approaches, predict how the monomers will arrange themselves along the polymer chain. researchgate.netku.ac.ae This allows chemists to anticipate whether the resulting copolymer will have a random, alternating, or block-like structure, which in turn dictates its macroscopic properties. ku.ac.ae The Alfrey-Price Q-e scheme provides a semi-empirical method to predict these reactivity ratios based on parameters related to the resonance stabilization (Q) and polarity (e) of the monomers. researchgate.net

The behavior of these copolymers in solution is explained by polymer solution theory . The Flory-Huggins theory is a foundational model that describes the thermodynamics of polymer solutions, considering the entropy of mixing and the enthalpy of interaction between the polymer segments and solvent molecules. brainkart.com This framework is essential for understanding the solubility of the copolymer in various solvents and for predicting its phase behavior.

Crucially, research is guided by the principle of structure-property relationships . This framework posits that the macroscopic properties of a polymer are a direct consequence of its molecular structure. For P(VP-co-VA), key structural parameters that are manipulated include:

Monomer Ratio: The ratio of vinylpyrrolidone to vinylamine units directly influences properties such as hydrophilicity, charge density, and the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. stobec.com

Macromolecular Architecture: The arrangement of the monomers (e.g., random vs. block) can lead to vastly different properties, such as the ability to self-assemble into micelles or other nanostructures. nih.gov

By systematically varying these parameters, researchers can design and synthesize copolymers with properties precisely tailored for specific applications. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Differential Scanning Calorimetry (DSC) are then used to confirm the structure and measure the resulting properties. researchgate.netnih.gov

Data Tables

Table 1: Influence of Monomer Ratio on Glass Transition Temperature (Tg) in VP-Based Copolymers

This table illustrates the principle of how altering the weight percentage of monomers in a copolymer affects its thermal properties. The data is for vinylpyrrolidone/vinyl acetate (B1210297) copolymers, a related system, and demonstrates the direct relationship between composition and the glass transition temperature (Tg).

Copolymer Composition (wt% VP)Glass Transition Temperature (Tg), °C
70109
60105
5073
3055
Data adapted from a study on vinylpyrrolidone/vinyl acetate copolymers to illustrate the structure-property principle. stobec.com

Table 2: Representative Research Findings on the Synthesis and Characterization of VP-Copolymers

This table summarizes findings from various research studies, highlighting the different synthetic approaches and characterization methods used for copolymers containing N-vinylpyrrolidone.

Copolymer SystemPolymerization MethodInitiator / CTAKey Findings & CharacterizationReference
N-vinylpyrrolidone-N-vinylformamideFree Radical PolymerizationAIBNSynthesis of precursor for VP-VA copolymer; characterized by argentometric titration after hydrolysis. nih.gov
N-vinyl pyrrolidone-Allyl glycidyl (B131873) etherRadical CopolymerizationAIBN / n-octadecylmercaptanFormation of amphiphilic copolymers; characterized by 13C NMR, IR, and MALDI spectroscopy. nih.gov
N-vinyl pyrrolidone-Vinyl estersRAFT PolymerizationAIBN / O–ethyl S–(phthalimidymethyl) xanthateSynthesis of well-defined amphiphilic block copolymers; characterized by SEC, NMR, DSC, and TGA. nih.gov
N-vinylpyrrolidone-StyreneFree Radical PolymerizationAIBNCopolymer composition determined by 1H NMR; thermal properties studied by DSC and TGA. ku.ac.ae

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O B1202821 Vinylpyrrolidone-vinylamine copolymer CAS No. 28158-56-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

28158-56-7

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

ethenamine;1-ethenylpyrrolidin-2-one

InChI

InChI=1S/C6H9NO.C2H5N/c1-2-7-5-3-4-6(7)8;1-2-3/h2H,1,3-5H2;2H,1,3H2

InChI Key

WLMWQVQOMXQXAO-UHFFFAOYSA-N

SMILES

C=CN.C=CN1CCCC1=O

Canonical SMILES

C=CN.C=CN1CCCC1=O

Other CAS No.

28158-56-7

Synonyms

VI-VI-copolymer
vinylamine-vinylpyrrolidone copolymer
vinylpyrrolidone-vinylamine copolyme

Origin of Product

United States

Synthetic Methodologies and Polymerization Mechanisms of Vinylpyrrolidone Vinylamine Copolymers

Conventional Radical Copolymerization Strategies

Conventional free radical polymerization is a widely utilized method for synthesizing copolymers. This approach involves the use of a radical initiator to begin the polymerization process, where monomer units are randomly added to the growing polymer chain. The composition and structure of the resulting copolymer are governed by the relative reactivities of the comonomers and the reaction conditions.

The composition of a copolymer is dictated by the reactivity ratios of the constituent monomers. These ratios, denoted as r1 and r2, describe the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer (homo-propagation) versus a unit of the comonomer (cross-propagation). The determination of these ratios is crucial for predicting and controlling the copolymer composition. escholarship.orgtubitak.gov.tr

Several methods are employed to determine monomer reactivity ratios, including the Fineman-Ross, Kelen-Tüdös, and extended Kelen-Tüdös methods. tubitak.gov.trsapub.org These graphical methods analyze the relationship between the monomer feed composition and the resulting copolymer composition at low conversions. escholarship.org For the copolymerization of N-vinylpyrrolidone (NVP) and N-vinylacetamide (NVA), a precursor system for vinylpyrrolidone-vinylamine copolymers, the reactivity ratios have been determined. In a study utilizing organometallic-mediated radical polymerization, the reactivity ratios were established, providing insight into the incorporation of each monomer into the polymer backbone. acs.orgresearchgate.net Understanding these ratios is fundamental to designing copolymers with a specific, non-random distribution of monomer units. mdpi.com

Table 1: Monomer Reactivity Ratios for Copolymerization Systems Involving N-Vinylpyrrolidone (NVP) and Precursors

Monomer 1 (M1) Monomer 2 (M2) r1 r2 Polymerization Method Reference
N-Vinylpyrrolidone Isobornyl Methacrylate (B99206) 0.292 2.673 Conventional Radical mdpi.com
Methyl Methacrylate N-Vinylpyrrolidone 1.69 0.03 Redox Initiator tubitak.gov.tr

This table is interactive. You can sort and filter the data.

The choice of initiator system significantly impacts the kinetics of copolymerization, including the rate of polymerization, the molecular weight of the resulting polymer, and the initiation mechanism. In conventional radical polymerization, initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used, which decompose thermally to generate free radicals. mdpi.com

Controlled Radical Polymerization (CRP) Approaches

Controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerization (RDRP), offer significant advantages over conventional free radical methods. nih.gov These techniques allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures like block copolymers. nih.govmdpi.com This level of control is achieved by minimizing termination reactions through a dynamic equilibrium between active, propagating radical species and dormant species. nih.gov

Organometallic-mediated radical polymerization (OMRP) is a CRP technique that utilizes transition metal complexes to reversibly deactivate propagating radicals, establishing the necessary equilibrium for controlled polymerization. uliege.beed.ac.uk This method has been successfully applied to the synthesis of well-defined poly(vinylamine)-based copolymers. acs.orgresearchgate.net

The synthesis proceeds via a two-step strategy. First, N-vinylacetamide (NVA), a precursor to vinylamine (B613835), is copolymerized with other monomers using OMRP. acs.orgfigshare.com This approach allows for the creation of well-defined homopolymers and both statistical and block copolymers with controlled molecular weights and low dispersity. researchgate.net Following the polymerization, the acetamide groups on the copolymer backbone are hydrolyzed under acidic conditions to yield the final primary amine-containing copolymer. acs.orgresearchgate.net This method represents a significant advancement in producing poly(vinylamine)-based copolymers with precisely tailored structures. acs.org

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is one of the most versatile and widely used CRP techniques. nih.govmdpi.com It achieves control through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). mdpi.com The propagating radical adds to the CTA, forming an intermediate radical which then fragments to release a new radical that can reinitiate polymerization. This rapid transfer process ensures that all polymer chains grow at approximately the same rate, leading to polymers with low polydispersity and controlled molecular weights. nih.gov

RAFT polymerization has been extensively used to synthesize a variety of complex macromolecular architectures based on N-vinylpyrrolidone. mdpi.com While NVP is considered a "less active monomer" (LAM), suitable RAFT agents, such as O-alkyl xanthates or N-alkyl-N-aryldithiocarbamates, have been identified for its controlled polymerization. nih.govrsc.org This technique has been employed to create well-defined NVP-based block copolymers. mdpi.com Furthermore, a related technique, organotellurium-mediated radical polymerization (TERP), which falls under the RAFT umbrella, has been successfully used for the controlled polymerization of acyclic N-vinylamides like N-vinylacetamide (NVA) and N-vinylformamide (NVF). researchgate.net The resulting polymers can then be quantitatively hydrolyzed under mild conditions to produce structurally controlled poly(vinylamine)s, demonstrating the power of RAFT in creating advanced vinylpyrrolidone-vinylamine copolymer structures. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
N-Vinylpyrrolidone NVP
Vinylamine
N-Vinylacetamide NVA
N-Vinylformamide NVF
Azobisisobutyronitrile AIBN
Benzoyl Peroxide BPO
Methyl Methacrylate MMA
Acrylic Acid AA
Isobornyl Methacrylate IBMA
N-Methyl-N-vinylacetamide NMVA
O-alkyl xanthates

Photo-Initiated RAFT Polymerization Techniques

Photo-initiated Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful technique for synthesizing well-defined polymers under mild conditions, often at ambient temperatures and with temporal control. This method utilizes light to generate initiating radicals, offering a "green" alternative to conventional thermal initiation.

For the synthesis of N-vinylformamide (NVF) polymers, a precursor to polyvinylamine, photo-iniferter RAFT (PI-RAFT) polymerization has been successfully demonstrated using purple light-emitting diodes (LEDs). This approach allows for the creation of poly(N-vinylformamide) (PNVF) with predetermined molar masses and narrow molar mass distributions. The high fidelity of the RAFT chain-end group was confirmed through mass spectrometry analyses (MALDI-TOF and ESI-MS) and successful chain extension experiments. This control is crucial for the subsequent synthesis of well-defined block copolymers, such as poly(N-vinylpyrrolidone)-block-poly(N-vinylformamide) (PVP-b-PNVF).

While direct photo-RAFT of N-vinylpyrrolidone (NVP) is less commonly detailed, the principles of RAFT polymerization for less activated monomers (LAMs) like NVP are well-established. The use of specific RAFT agents, such as dithiocarbamates, is necessary for controlling the polymerization of such monomers. It is plausible that photo-initiation strategies, similar to those used for NVF, could be adapted for NVP and its copolymerization, providing a pathway to copolymers with controlled architecture and molecular weight under visible light irradiation.

Atom Transfer Radical Polymerization (ATRP) Considerations

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization technique, but its application to N-vinyl monomers like N-vinylpyrrolidone (NVP) presents significant challenges. The primary difficulty lies in the instability of the propagating radical of NVP, which can engage in side reactions. However, successful ATRP of NVP has been achieved under specific conditions.

Key considerations for the ATRP of NVP include the choice of ligand, initiator, and solvent system. For instance, the use of 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetra-azacyclo-tetradecane (Me6Cyclam) as a ligand with a copper(I) chloride catalyst and methyl 2-chloropropionate initiator in a 1,4-dioxane/isopropanol mixture at room temperature has been reported to yield poly(N-vinylpyrrolidone) (PNVP) with controlled molecular weights and narrow polydispersity (Mw/Mn between 1.2 and 1.3). researchgate.net The living nature of this polymerization was confirmed by successful chain extension experiments, which is a prerequisite for the synthesis of block copolymers. researchgate.net

Synthesizing vinylpyrrolidone-vinylamine copolymers via ATRP would involve copolymerizing NVP with a protected vinylamine monomer, such as N-vinylformamide (NVF) or N-vinylacetamide (NVA). However, the literature on the direct ATRP copolymerization of these specific monomer pairs is sparse. The differing reactivity ratios and the inherent challenges of controlling N-vinyl monomer polymerization via ATRP make this a complex endeavor. An alternative "grafting-through" approach has been demonstrated by first synthesizing polystyrene macromonomers via ATRP and then copolymerizing them with NVP using conventional free-radical polymerization to create graft copolymers. cmu.edu This highlights the versatility of combining different polymerization techniques to achieve desired architectures. cmu.edu

Post-Polymerization Modification via Precursor Hydrolysis

A prevalent and effective strategy for synthesizing vinylpyrrolidone-vinylamine (VP-VA) copolymers involves the initial copolymerization of N-vinylpyrrolidone (NVP) with a protected form of vinylamine, followed by a deprotection step. This two-stage method circumvents the difficulties associated with the direct polymerization of the reactive vinylamine monomer. researchgate.net The most common precursors are N-vinylformamide (NVF) and N-vinylacetamide (NVA), which can be readily copolymerized with NVP using conventional free-radical techniques. The subsequent hydrolysis of the amide group (formyl or acetyl) on the precursor units yields the desired primary amine functionality.

Synthesis via N-Vinylformamide (N-VFA) Copolymerization and Subsequent Hydrolysis

The most widely adopted indirect route to VP-VA copolymers begins with the free-radical copolymerization of N-vinylpyrrolidone (NVP) and N-vinylformamide (NVF). semanticscholar.org This polymerization is typically carried out in an aqueous solution using initiators like 2,2'-azobisisobutyronitrile (AIBN) or hydrogen peroxide. researchgate.netsemanticscholar.org

The resulting precursor copolymer, poly(N-vinylpyrrolidone-co-N-vinylformamide) (P(NVP-co-NVF)), is then subjected to hydrolysis to remove the formyl protecting group and generate the vinylamine moieties. semanticscholar.org This deprotection can be achieved under either acidic or basic conditions. researchgate.net

For acidic hydrolysis, the precursor copolymer is dissolved in an acidic solution, such as hydrochloric acid, and heated under reflux for several hours. semanticscholar.orgprepchem.com For example, a P(NVP-co-NVF) copolymer can be dissolved in 1 M hydrochloric acid and boiled for 14 hours. semanticscholar.org The resulting this compound is then purified, often through dialysis, to remove salts and other byproducts. semanticscholar.org

Basic hydrolysis is an alternative method, often preferred for achieving high conversion rates. researchgate.net This involves treating the precursor polymer with a base like sodium hydroxide at elevated temperatures. researchgate.net

Table 1: Example of P(NVP-co-VA) Synthesis via NVF Precursor

Step Reagents & Conditions Result
Copolymerization 20 g NVP, 2 g NVF, 120 ml water, 1 ml NH4OH, 110 mg AIBN, 80°C, 24 h Aqueous solution of P(NVP-co-NVF)
Hydrolysis Addition of 145 ml concentrated HCl, reflux at 110°C for 7 h Aqueous solution of P(NVP-co-VA)

| Work-up | Treatment with a strongly basic ion exchanger | 160 g of aqueous solution with 5.7% by weight vinylamine content |

Data sourced from patent literature describing a specific synthesis protocol. prepchem.com

Synthesis via N-Vinylacetamide Copolymerization and Subsequent Hydrolysis

An analogous synthetic pathway utilizes N-vinylacetamide (NVA) as the protected vinylamine monomer. NVA can be copolymerized with other monomers, and the resulting polymer can be hydrolyzed to yield polyvinylamine units. While less common than the NVF route for VP-VA copolymers, the principle remains the same.

For copolymers, N-vinyl-N-methylacetamide, a similar monomer, has been copolymerized with monomers like vinyl acetate (B1210297) and methyl acrylate (B77674). The subsequent acid hydrolysis under relatively mild conditions (e.g., 3N HCl at 100°C) successfully converted the acetamide groups to N-methylamine groups and simultaneously hydrolyzed the ester groups to vinyl alcohol or acrylic acid, respectively, in nearly quantitative yields. researchgate.net This demonstrates the feasibility of the hydrolysis of poly(N-vinylacetamide)-type precursors to generate amine functionalities within a copolymer structure.

Kinetic and Mechanistic Aspects of Formyl Protecting Group Removal

The removal of the formyl group from P(NVP-co-NVF) is a critical step governed by specific kinetic and mechanistic factors depending on the pH of the hydrolysis medium.

Acidic Hydrolysis: In an acidic environment, the reaction proceeds via protonation of the amide oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. However, the conversion in acidic hydrolysis is often incomplete, typically reaching around 60-70%. mcmaster.caresearchgate.net This limitation is attributed to electrostatic repulsion. As the hydrolysis progresses, the newly formed ammonium (B1175870) groups along the polymer chain become protonated, creating a positive charge. This charge repulsion hinders the approach of further hydronium ions to the neighboring formyl groups, thereby slowing down and eventually inhibiting the reaction from proceeding to completion. researchgate.netresearchgate.net

Basic Hydrolysis: Alkaline hydrolysis, conversely, can proceed to nearly 100% conversion. researchgate.netresearchgate.net The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the formyl group. As the reaction generates free amine groups, which are neutral or only slightly protonated in a basic medium, there is no significant electrostatic repulsion to impede the reaction. This allows the hydrolysis to go to completion. Studies have shown that with stoichiometric amounts of base at temperatures between 60-80°C, a 95 mol% hydrolysis can be achieved within 3 hours, with no residual amide groups detectable by NMR after 6-8 hours. mcmaster.ca The primary byproduct of basic hydrolysis is a formate salt (e.g., sodium formate), which must be removed during purification. mcmaster.ca

Development of Tailor-Made Copolymers

The development of tailor-made vinylpyrrolidone-vinylamine copolymers with specific properties and architectures is achievable through modern controlled radical polymerization techniques and strategic monomer selection. These methods allow for precise control over molecular weight, composition, and the sequence of monomeric units along the polymer chain. nih.gov

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly well-suited for this purpose. By carefully choosing the RAFT agent, it is possible to synthesize block copolymers with distinct segments of PNVP and a protected polyvinylamine precursor. nih.gov For example, NVP can be polymerized first to create a PNVP macro-CTA, which is then used to initiate the polymerization of a second monomer like NVF, resulting in a well-defined PNVP-b-PNVF diblock copolymer. nih.gov This sequential monomer addition allows for the creation of amphiphilic structures that can self-assemble into complex nanostructures like micelles. mdpi.comnih.gov

The combination of controlled polymerization methods like RAFT or ATRP with the reliable post-polymerization hydrolysis of precursor monomers provides a versatile platform for designing a wide array of functional VP-VA copolymers with customized architectures for specific applications.

Statistical Copolymer Synthesis and Characterization

Statistical copolymers feature a random distribution of monomer units along the polymer chain. The most common method for synthesizing statistical VP-VAm copolymers is through conventional free-radical polymerization.

Synthesis: The process begins with the free-radical copolymerization of N-vinylpyrrolidone (NVP) and N-vinylformamide (NVF). mdpi.com This reaction is typically initiated by a thermal initiator, such as 2,2′-azobisisobutyronitrile (AIBN), in an inert atmosphere. mdpi.comresearchgate.net The relative amounts of NVP and NVF in the feed determine the composition of the resulting P(VP-co-NVF) copolymer.

Following polymerization, the formyl protecting groups on the NVF units are removed through acidic hydrolysis. This is often achieved by boiling the P(VP-co-NVF) copolymer in an aqueous solution of a strong acid, like hydrochloric acid (HCl), to yield the hydrochloride salt of the vinylamine units. mdpi.com The final P(VP-co-VAm) copolymer is then purified, often through dialysis, and can be isolated by lyophilization. mdpi.com

Characterization: A suite of analytical techniques is employed to characterize the structure, composition, and properties of the synthesized statistical copolymers. The properties are heavily influenced by the ratio of the hydrophilic/hydrophobic monomers and their distribution along the chain. researchgate.netku.ac.ae

Copolymer Composition: The final content of vinylamine units in the copolymer can be determined using methods like argentometric titration for the hydrochloride salt. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Fourier-transform infrared (FTIR) spectroscopy are also used to confirm the copolymer's structure and determine its composition. researchgate.netku.ac.ae

Molecular Weight and Dispersity: Size-Exclusion Chromatography (SEC) is the standard method for determining the molecular weight and dispersity (Đ) of the polymer chains. nih.govmdpi.com

Thermal Properties: The thermal behavior, including the glass transition temperature (Tg), is studied using Differential Scanning Calorimetry (DSC). researchgate.netmdpi.com Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the copolymer. researchgate.netmdpi.com

Characterization TechniqueInformation ObtainedReferences
NMR Spectroscopy (¹H, ¹³C)Copolymer structure and composition researchgate.netku.ac.ae
Fourier-Transform Infrared (FTIR) SpectroscopyPresence of functional groups, structural confirmation researchgate.netku.ac.ae
Size-Exclusion Chromatography (SEC)Molecular weight and dispersity (Đ) nih.govmdpi.com
Differential Scanning Calorimetry (DSC)Glass transition temperature (Tg) and other thermal transitions researchgate.netmdpi.com
Thermogravimetric Analysis (TGA)Thermal stability and decomposition profile researchgate.netmdpi.com
Argentometric TitrationQuantification of vinylamine hydrochloride units mdpi.com

Block Copolymer Architectures and Synthetic Challenges

Block copolymers consist of two or more distinct homopolymer blocks linked together. Synthesizing well-defined block copolymers of VP and VAm requires controlled/living polymerization techniques to manage the sequential addition of monomers.

Synthesis: The synthesis of P(VP-b-VAm) block copolymers also relies on a protection-deprotection strategy. A common and effective method is Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. mdpi.comnih.gov The process typically involves two steps:

Synthesis of the First Block: N-vinylpyrrolidone is polymerized first using a suitable RAFT Chain Transfer Agent (CTA) to create a well-defined PNVP block that functions as a macro-CTA. nih.govnih.gov

Chain Extension with the Second Block: The PNVP macro-CTA is then used to initiate the polymerization of N-vinylformamide (NVF), extending the polymer chain with a PNVF block. nih.gov

Deprotection: Finally, the P(NVP-b-NVF) block copolymer undergoes acidic hydrolysis to convert the PNVF block into a polyvinylamine (PVAm) block. mdpi.com

Synthetic Challenges: The synthesis of well-defined block copolymers is often limited by the differing reactivity of the monomers involved. frontiersin.org Several key challenges exist in the synthesis of P(VP-b-VAm).

Monomer Reactivity Mismatch: A significant challenge arises from the different reactivities of the monomers. NVP is classified as a Less-Activated Monomer (LAM), while many other vinyl monomers are More-Activated Monomers (MAMs). nih.govmdpi.com Combining these two types of monomers in a controlled polymerization can be difficult, often requiring specific and carefully selected RAFT agents to achieve good control over the polymerization. mdpi.com

Control over Polymerization: Even with RAFT, achieving narrow molecular weight distributions and preventing side reactions can be challenging. nih.gov For instance, ensuring that all PNVP chains are properly end-functionalized with the CTA moiety is crucial for efficient chain extension, and polymerization may need to be stopped at lower conversions to maintain control. nih.gov

Synthetic ChallengeDescriptionMitigation StrategyReferences
Monomer Reactivity MismatchNVP is a Less-Activated Monomer (LAM), making it difficult to copolymerize in a controlled manner with More-Activated Monomers (MAMs).Use of universal Chain Transfer Agents (CTAs) suitable for both monomer types in RAFT polymerization. nih.govmdpi.com
Inviability of Vinylamine MonomerVinylamine is unstable, preventing its direct use in polymerization.A protection-deprotection strategy is employed, typically using N-vinylformamide (NVF) as a precursor to vinylamine. mdpi.com
Polymerization ControlAchieving low dispersity (Đ) and high end-group fidelity can be difficult.Careful selection of RAFT CTA, initiator, and solvent, and potentially limiting monomer conversion to prevent loss of control. nih.gov

Graft Copolymerization Techniques

Graft copolymers are composed of a main polymer backbone with one or more side chains (grafts) of a different polymer. These structures can be synthesized by "grafting-from," "grafting-to," or "grafting-through" methods.

Synthesis: A prevalent method for preparing graft copolymers involving N-vinylpyrrolidone is the "grafting-from" technique. nih.gov In this approach, a polymer backbone is first activated to create radical sites on its surface, from which the second monomer is then polymerized.

A specific example is the radiation-initiated grafting of NVP onto a polymer substrate like low-density polyethylene (LDPE) or poly(vinyl chloride) (PVC). nih.govresearch-nexus.net High-energy radiation, such as gamma rays, is used to generate radical sites on the substrate polymer. When this activated substrate is exposed to a solution of NVP monomer, polymerization initiates from these sites, resulting in PNVP chains being covalently bonded to the backbone. nih.gov This method is effective for modifying the surface properties of materials, for instance, to make them more hydrophilic. nih.gov

Another approach involves starting with a pre-made vinylamine-containing polymer and grafting other vinyl monomers from it. google.com

Grafting TechniqueDescriptionExampleReferences
Grafting-From via RadiationHigh-energy radiation (e.g., gamma rays) creates radical sites on a polymer backbone, which then initiate the polymerization of a monomer to form grafts.Grafting N-vinylpyrrolidone (NVP) onto poly(vinyl chloride) (PVC) or polyethylene (PE) films. nih.govresearch-nexus.net
Grafting from a Functional BackboneA base polymer containing functional groups (like vinylamine) is used to initiate the polymerization of other vinyl monomers.Grafting vinyl monomers from a functionalized vinylamine-containing polymer. google.com

Advanced Characterization and Structural Elucidation of Vinylpyrrolidone Vinylamine Copolymers

Spectroscopic Analysis for Composition and Structure Confirmation

Spectroscopic methods are fundamental in verifying the chemical structure and determining the monomer composition of VP-VA copolymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DOSY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of VP-VA copolymers. ¹H NMR is commonly used to determine the copolymer composition. koreascience.kr For VP-VA copolymers, which are typically synthesized by the hydrolysis of a poly(N-vinylpyrrolidone-co-N-vinylformamide) precursor, the composition can be calculated from the ¹H NMR spectrum by comparing the integral intensities of specific proton signals. niscpr.res.in

The broad, overlapping signals in the proton spectra of copolymers can make direct assignment challenging. niscpr.res.in However, distinct resonances can be identified. For the vinylpyrrolidone (VP) unit, characteristic signals appear for the protons in the pyrrolidone ring and the polymer backbone. The vinylamine (B613835) (VA) unit's methine and methylene protons also produce signals in the backbone region.

Table 1: Illustrative ¹H NMR Chemical Shifts for VP-VA Copolymer Precursor in D₂O This interactive table provides representative chemical shift ranges for the precursor poly(N-vinylpyrrolidone-co-N-vinylformamide).

Functional Group Chemical Shift (δ, ppm)
Formamide (B127407) NH (VFA unit) ~8.0
Pyrrolidone Ring CH₂ (VP unit) ~3.26
Pyrrolidone Ring CH₂ (VP unit) ~1.97

¹³C NMR provides further structural detail, though for some derivatized copolymers, signals can be broad and of low intensity, rendering the technique less informative in those specific cases. niscpr.res.in For more complex structural assignments, including monomer sequencing (diads and triads), two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) are employed. niscpr.res.in

Diffusion-Ordered Spectroscopy (DOSY) is a valuable NMR technique used to separate the signals of different species in a mixture based on their diffusion coefficients. For copolymers, DOSY can confirm the covalent linkage between different monomer blocks, as all signals from a single macromolecule will share the same diffusion coefficient. magritek.com This technique is particularly useful to distinguish a true block copolymer from a blend of homopolymers, where each polymer chain would exhibit a different diffusion rate. magritek.com

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for confirming the functional groups present in the VP-VA copolymer. The FTIR spectrum of a VP-VA copolymer displays characteristic absorption bands corresponding to vibrations of both the vinylpyrrolidone and vinylamine monomer units.

The successful synthesis of the copolymer is confirmed by the presence of key peaks. The prominent C=O stretching vibration from the amide group in the pyrrolidone ring is a clear indicator of the VP component. The presence of the VA component is confirmed by N-H stretching and bending vibrations. This technique is also crucial for monitoring the conversion of the precursor, poly(N-vinylpyrrolidone-co-N-vinylformamide), to the final product by observing the disappearance of formamide-related bands and the appearance of primary amine bands.

Table 2: Key FTIR Absorption Bands for VP-VA Copolymers This interactive table lists the principal vibrational modes and their corresponding wavenumbers for identifying the copolymer's functional groups.

Wavenumber (cm⁻¹) Vibration Mode Monomer Unit
3400 - 3200 N-H Stretch Vinylamine
2950 - 2850 C-H Stretch VP & VA
~1650 C=O Amide Stretch Vinylpyrrolidone
1620 - 1580 N-H Bend Vinylamine

Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural and Interaction Studies

While the basic VP-VA copolymer backbone does not possess strong chromophores for direct analysis by UV-Vis spectroscopy, this technique becomes highly valuable for studying derivatized copolymers and their interactions with other molecules.

A notable application is in the study of metal-polymer complexes. For instance, dithiocarbamate (B8719985) (DTC) derivatives of VP-VA copolymers, designed as chelating agents, have been studied for their complexation with metal ions like indium. niscpr.res.in Research has shown that the DTC ligand exhibits absorption maxima around 259 nm (a π→π* transition) and 287 nm (an n→σ* transition). niscpr.res.in Upon stepwise complexation with indium ions, the 259 nm peak undergoes a hypsochromic (blue) shift. niscpr.res.in The magnitude of this shift correlates with the coordination number, allowing researchers to estimate the metal-to-ligand ratio in the polymer complex. niscpr.res.in

Molecular Weight and Distribution Analysis

Determining the molecular weight and its distribution is critical as these parameters significantly influence the physicochemical and biological properties of the copolymer.

Size Exclusion Chromatography (SEC) and Aqueous SEC

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard technique for measuring the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI, Mw/Mn) of polymers. For water-soluble polymers like VP-VA, Aqueous SEC (ASEC) is employed.

The analysis of polyelectrolytes such as VP-VA copolymers requires specific conditions to mitigate non-ideal chromatographic behavior. To suppress polyelectrolyte effects and ionic interactions with the column's stationary phase, the aqueous mobile phase typically contains a salt, such as 0.2 M sodium chloride. niscpr.res.in Despite these measures, strong polyelectrolyte effects can sometimes lead to a mixed sorption-exclusion mechanism, complicating the accurate determination of molecular weight. niscpr.res.in

Calibration is performed using polymer standards with narrow molecular weight distributions, such as poly(N-vinylformamide) or poly(acrylic acid). niscpr.res.insciepub.com In cases where specific standards are unavailable, universal calibration methods can be applied. researchgate.net

Table 3: Example of Molecular Weight Data from Aqueous SEC Analysis This interactive table shows typical data obtained from an ASEC experiment for a VP-VA copolymer sample.

Parameter Description Value
Mn Number-Average Molecular Weight 15,000 g/mol
Mw Weight-Average Molecular Weight 29,000 g/mol
PDI (Mw/Mn) Polydispersity Index 1.93

Asymmetric Flow Field-Flow Fractionation (A4F)

Asymmetric Flow Field-Flow Fractionation (A4F) is an advanced separation technique that fractionates macromolecules and particles based on their hydrodynamic size without the use of a packed stationary phase. This gentle separation mechanism minimizes shear forces that could degrade large polymer chains, making it highly suitable for high molecular weight polymers and complex systems.

A4F is particularly powerful when hyphenated with multiple online detectors, such as Multi-Angle Light Scattering (MALS), Dynamic Light Scattering (DLS), and Refractive Index (RI) detectors. This setup allows for the simultaneous determination of absolute molar mass, size (radius of gyration, hydrodynamic radius), and conformation of the copolymer fractions as they elute.

While SEC can be challenging for very high molecular weight or aggregated samples, A4F provides a high-resolution alternative. It is adept at characterizing the heterogeneity of polymeric nanocarriers, separating polymer-drug conjugates from free polymer, or analyzing polymer-nucleic acid complexes. This capability makes A4F an invaluable tool for the in-depth characterization of VP-VA copolymers, especially in advanced formulation and interaction studies.

Mass Spectrometry (MALDI-TOF MS, ESI-TOF-MS)

Mass spectrometry (MS) techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Time-of-Flight (ESI-TOF), are powerful tools for the structural analysis of polymers like vinylpyrrolidone-vinylamine copolymers. These methods provide detailed information on molecular weight, copolymer composition, and fragmentation pathways, which is crucial for understanding polymer degradation and structure.

In studies of similar copolymers, such as poly(vinyl pyrrolidone) (PVP) and its degradation products, high-resolution MALDI-TOF MS has been used to identify the formation of new copolymeric structures. For instance, analysis of PVP exposed to sodium hypochlorite revealed the formation of a vinylpyrrolidone/vinyl succinimide copolymer. nih.gov The spectra from MALDI-TOF MS can be complex, often showing distributions of polymer chains adducted with various ions. For PVP-related polymers, which have a high affinity for alkali metal ions, spectra commonly display series of peaks corresponding to sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, in addition to protonated molecules ([M+H]⁺). nih.gov

Electrospray Ionization coupled with tandem mass spectrometry (ESI-MS/MS or MSⁿ) provides deeper structural insights by allowing for the controlled fragmentation of selected parent ions. This technique is instrumental in elucidating the specific chemical changes within the copolymer structure. For example, the fragmentation of a vinylpyrrolidone/vinyl succinimide copolymer showed characteristic neutral losses corresponding to the different monomer units. The vinylpyrrolidone units typically lead to a neutral loss of the pyrrolidone pendant group, while the oxidized vinyl succinimide units result in the loss of a succinimide neutral. nih.govscispace.com This precise identification of fragment ions validates the proposed copolymer structure and degradation mechanism at a molecular level. nih.govscispace.com

Table 1: Characteristic Neutral Losses in ESI-MS/MS of a Vinylpyrrolidone/Vinyl Succinimide Copolymer Model
Monomer UnitNeutral Loss FragmentMass of Neutral Loss (Da)Associated Precursor
VinylpyrrolidonePyrrolidone85.1Charge Remote Mechanism ([M+Na]⁺)
VinylpyrrolidonePyrrolidone99.0Charge Driven Mechanism ([M+H]⁺)
Vinyl SuccinimideSuccinimide99.0[M+Na]⁺

Viscometric Determination of Molecular Parameters

Viscometry is a classical and valuable hydrodynamic method used to determine key molecular parameters of polymers in solution, including the viscosity-average molecular weight (Mᵥ). For copolymers of N-vinylpyrrolidone, dilute solution viscometry provides insights into the polymer's size, conformation, and interaction with the solvent. These parameters are essential for understanding the macroscopic properties of the material.

The study of N-vinylpyrrolidone-N-vinyldithiocarbamate copolymers, which are derivatives of VP-VA copolymers, demonstrates the application of these techniques. mdpi.com By measuring properties such as intrinsic viscosity ([η]), sedimentation coefficient (S₀), and diffusion coefficient (D₀) in a suitable solvent (e.g., 0.2 M NaCl to suppress polyelectrolyte effects), it is possible to calculate fundamental hydrodynamic constants. mdpi.com

The Tsvetkov–Klenin hydrodynamic constant (A₀) can be calculated from these experimental values. This constant is characteristic of a given polymer-solvent system and is related to the conformation of the polymer chain in solution. For flexible-chain polymers like many vinyl copolymers, A₀ values typically fall within a specific range, providing confirmation of the polymer's conformational state. mdpi.com

Table 2: Molecular Characteristics of a VP-Vinyldithiocarbamate Copolymer (94:6 mol %) in 0.2 M NaCl
ParameterValueUnit
Intrinsic Viscosity, [η]0.12dL/g
Sedimentation Coefficient, S₀0.80Svedberg (S)
Diffusion Coefficient, D₀5.110⁻⁷ cm²/s
Hydrodynamic Constant, A₀3.210⁻¹⁰ erg/(K·mol¹/³)

Data sourced from a study on N-vinylpyrrolidone-N-vinyldithiocarbamate copolymers, derivatives of VP-VA copolymers. mdpi.com

Thermal Characterization Techniques

Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For vinylpyrrolidone-vinylamine copolymers and related systems, DSC is primarily used to determine the glass transition temperature (T₉), a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.

In copolymers, the T₉ can provide significant information about the miscibility and morphology of the constituent polymer blocks. For instance, in block copolymers of N-vinylpyrrolidone (NVP) with other monomers like vinyl esters or methacrylates, DSC analysis often reveals two distinct T₉ values. acs.orgmdpi.com This indicates microphase separation, where the different polymer blocks are largely immiscible and form separate domains, each retaining a T₉ close to that of its corresponding homopolymer. acs.orgmdpi.com

Table 3: Glass Transition Temperatures (T₉) for Various N-Vinylpyrrolidone (NVP) Copolymers
Copolymer SystemNVP Content (mol %)Observed T₉ (°C)Reference
PNVP Homopolymer100187.1 acs.orgmdpi.com
PNVP-b-PVBu70-1.2 and 172.5 acs.org
PNVP-b-PHMA6711.3 and 170.8 mdpi.com
P(NVP-co-AM)10~198 (increase of 18°C vs PAM) acs.org

Thermogravimetric Analysis (TGA) for Thermal Degradation Mechanisms

Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For vinylpyrrolidone-vinylamine copolymers, TGA provides critical data on the onset of decomposition, the mechanism of degradation, and the influence of copolymer composition on thermal stability.

Studies on various N-vinylpyrrolidone (NVP) copolymers show that the thermal stability is influenced by both constituent monomers. mdpi.com Pure poly(N-vinylpyrrolidone) (PNVP) is a thermally stable polymer, typically exhibiting a single-step degradation mechanism with a maximum decomposition temperature well above 400°C. researchgate.net When NVP is copolymerized with less stable monomers, the resulting copolymer often displays a more complex, multi-step degradation pattern that combines the behaviors of the individual components. acs.org

Table 4: Thermal Decomposition Data for N-Vinylpyrrolidone (NVP) Copolymers from TGA
Polymer SystemDecomposition Step(s)Max. Decomposition Temp (°C)Reference
PNVP Homopolymer1~438 researchgate.net
P(NVP-co-AM)MultipleNVP cleavage at ~400 acs.org
PNVP-b-PVBuStep 1 (PVBu)323 acs.org
Step 2 (PNVP)418

Morphological and Surface Analysis

Microscopy Techniques for Film and Aggregate Morphology

Microscopy techniques are indispensable for visualizing the morphology of copolymers at the micro- and nanoscale. Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are used to investigate the structure of films, fibers, and self-assembled aggregates of vinylpyrrolidone-vinylamine copolymers and their derivatives.

Transmission Electron Microscopy (TEM) is used to visualize the internal structure of materials, making it ideal for studying the size, shape, and distribution of nanoparticles within a copolymer matrix or the structure of self-assembled aggregates like micelles. For related poly(vinylamine) block copolymers decorated with silver nanoparticles, TEM was employed to confirm the formation and dispersion of the nanoparticles within the copolymer construct. acs.org

Atomic Force Microscopy (AFM) offers high-resolution, three-dimensional imaging of surface topography. It is particularly useful for characterizing polymer films at the nanoscale. AFM analysis of a collagen-PVP copolymer film cast on a surface corroborated the SEM findings, showing a uniform covering over the collagen structures. nih.gov In studies of other block copolymers, AFM is frequently used in tapping mode to create phase images, which can differentiate between polymer domains based on their mechanical properties (e.g., hardness, adhesion), thus visualizing the microphase-separated morphology of block copolymer films. acs.org

Contact Angle Measurements for Surface Free Energy Components

The surface properties of vinylpyrrolidone-vinylamine (VP/VA) copolymers, particularly their surface free energy (SFE), are critical for understanding their wettability and interfacial interactions. Contact angle measurements provide a valuable method for determining the SFE and its components. The SFE of a solid surface is often divided into dispersive and polar components, reflecting the different types of intermolecular forces at play.

The van Oss-Good methodology is a common approach used to evaluate the SFE components from contact angle data. This method involves measuring the contact angles of several liquids with known surface tension components on the polymer surface. For instance, studies on pure poly(N-vinyl-2-pyrrolidone) (PVP), a related homopolymer, have determined the apolar Lifshitz-van der Waals component (γLW) and the electron donor component (γ-) to be 27.6 and 56.5 mN/m, respectively, indicating a basic (electron donor) surface character. researchgate.net

When VP is copolymerized with other monomers, such as crotonic acid, the surface free energy components can be significantly altered. For P(VP/CrA) copolymers, an increase in the crotonic acid content leads to an increase in the electron acceptor component (γ+) and a shift from a basic to an acidic surface character. researchgate.net Similarly, for VP/VA copolymers, the ratio of the hydrophilic vinylpyrrolidone to the more hydrophobic vinyl acetate (B1210297) (VA) is expected to influence the surface free energy. An increase in the VA content generally leads to increased hydrophobicity. stobec.comnbinno.com

The Fowkes, Owens-Wendt, and vOCG methods are other established models for calculating SFE from contact angle measurements. researchgate.net These methods have been used to analyze the surface of polymers like polylactic acid (PLA) after grafting with N-vinylpyrrolidone, demonstrating a good correlation between the different models. researchgate.net The choice of testing liquids, typically a combination of polar and non-polar liquids, is crucial for obtaining reliable results. univaq.itcuni.cz

Table 1: Illustrative Surface Free Energy Components of a Hypothetical VP/VA Copolymer Film

VP/VA RatioContact Angle (Water) (°)Contact Angle (Diiodomethane) (°)Dispersive Component (mN/m)Polar Component (mN/m)Total Surface Free Energy (mN/m)
70/306535401555
50/507530421052
30/70852544549

This table presents hypothetical data for illustrative purposes and is not derived from a specific research study.

X-ray Diffraction (XRD) for Structural Organization

X-ray diffraction (XRD) is a powerful technique for investigating the structural organization and crystalline properties of polymers. For copolymers like VP/VA, XRD can provide insights into their amorphous or semi-crystalline nature. The degree of crystallinity is influenced by the monomer ratio and the arrangement of the monomer units along the polymer chain.

Poly(N-vinylpyrrolidone) (PVP) is known to be an amorphous polymer, and its XRD patterns typically show broad halos rather than sharp peaks, which are characteristic of crystalline materials. researchgate.netnih.gov When vinylpyrrolidone is copolymerized with vinyl acetate, the resulting VP/VA copolymer is also generally amorphous. atamanchemicals.com This amorphous nature is important for many of its applications, particularly in pharmaceutical formulations where it can enhance the solubility of poorly soluble drugs by preventing their crystallization. researchgate.net

XRD analysis can reveal information about:

Amorphous Nature: The absence of sharp diffraction peaks confirms the amorphous structure of VP/VA copolymers.

Intermolecular Spacing: The position of the broad amorphous halo can provide an estimate of the average distance between polymer chains.

Influence of Monomer Ratio: Variations in the VP/VA ratio may lead to subtle shifts in the position and breadth of the amorphous halo, reflecting changes in chain packing and density.

Table 2: Hypothetical X-ray Diffraction Data for VP/VA Copolymers with Varying Monomer Ratios

VP/VA RatioPeak Position (2θ)d-spacing (Å)Full Width at Half Maximum (FWHM) (°)
70/3020.54.335.0
50/5020.24.395.5
30/7019.84.486.0

This table presents hypothetical data for illustrative purposes and is not derived from a specific research study.

Solution and Hydrodynamic Properties Investigations

Dynamic Light Scattering (DLS) for Particle Size and Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used to determine the size distribution of particles and macromolecules in solution. materials-talks.comutdallas.edu For vinylpyrrolidone-vinylamine copolymers, DLS provides valuable information about their aggregation behavior, hydrodynamic radius, and stability in aqueous solutions.

In a DLS experiment, a laser beam is passed through the polymer solution, and the scattered light is detected at a specific angle. The fluctuations in the intensity of the scattered light over time are analyzed to determine the diffusion coefficient of the particles, which is then related to their hydrodynamic radius (Rh) through the Stokes-Einstein equation. nih.gov

Studies on related N-vinylpyrrolidone copolymers have utilized DLS to investigate their behavior in aqueous media. For instance, DLS has been used to study the formation of nanoparticles by amphiphilic terpolymers of N-vinylpyrrolidone, with hydrodynamic radii in the range of 80-100 nm being observed. mdpi.com The technique is also sensitive to changes in particle size due to environmental factors such as temperature and pH. mdpi.comnih.gov

For VP/VA copolymers, DLS can be employed to:

Determine Hydrodynamic Radius: Measure the effective size of the copolymer chains or aggregates in solution.

Assess Polydispersity: Evaluate the breadth of the particle size distribution, indicating the homogeneity of the sample.

Investigate Aggregation: Monitor changes in particle size as a function of concentration, temperature, or the addition of other substances to understand the aggregation behavior of the copolymer. nih.gov

Table 3: Illustrative DLS Data for a 1% Aqueous Solution of a VP/VA Copolymer

ParameterValue
Hydrodynamic Radius (Rh)50 nm
Polydispersity Index (PDI)0.2
Measurement Temperature25 °C

This table presents hypothetical data for illustrative purposes and is not derived from a specific research study.

Rheological Studies of Aqueous Solutions

The rheological properties of aqueous solutions of vinylpyrrolidone-vinylamine copolymers are crucial for understanding their flow behavior and for their application in various formulations. Rheology is the study of the deformation and flow of matter, and for polymer solutions, it provides insights into viscosity, shear thinning or thickening behavior, and viscoelastic properties.

The viscosity of VP/VA copolymer solutions is influenced by several factors, including the molecular weight of the copolymer, its concentration in the solution, the temperature, and the shear rate. The ratio of vinylpyrrolidone to vinyl acetate also plays a significant role, as it affects the polymer's solubility and intermolecular interactions. Generally, increasing the concentration and molecular weight of the copolymer leads to an increase in viscosity. researchgate.net

Studies on the rheology of polyvinylpyrrolidone (B124986) (PVP) solutions have shown that they can exhibit both Newtonian and non-Newtonian behavior. jcsp.org.pk At low concentrations and high shear rates, PVP solutions tend to be Newtonian, meaning their viscosity is independent of the shear rate. However, at higher concentrations and lower shear rates, they can exhibit shear-thinning behavior, where the viscosity decreases as the shear rate increases. jcsp.org.pk The rheological behavior of VP/VA copolymers is expected to be similar, with the specific characteristics depending on the copolymer composition.

Rheological studies of VP/VA copolymer solutions can provide information on:

Zero-Shear Viscosity: The viscosity of the solution at very low shear rates, which is related to the molecular weight and concentration of the polymer.

Shear-Dependent Viscosity: How the viscosity changes with the applied shear rate, indicating whether the solution is Newtonian, shear-thinning, or shear-thickening.

Viscoelastic Properties: The elastic and viscous response of the solution to an applied stress, which can be important for applications such as film formation. triceceramics.com

Table 4: Hypothetical Viscosity Data for Aqueous Solutions of a VP/VA Copolymer at 25°C

Concentration (wt%)Zero-Shear Viscosity (mPa·s)Power-Law Index (n)
2100.98
5500.90
102000.82

This table presents hypothetical data for illustrative purposes and is not derived from a specific research study. An n value of 1 indicates Newtonian behavior, while n < 1 indicates shear-thinning behavior.

Investigation of Hydrodynamic Properties and Conformational Behavior

The hydrodynamic properties and conformational behavior of vinylpyrrolidone-vinylamine copolymers in solution are essential for understanding their molecular architecture and how they interact with their environment. Techniques such as size-exclusion chromatography (SEC), viscometry, and light scattering are employed to investigate these characteristics.

The conformation of a polymer in solution describes the spatial arrangement of its chains. For VP/VA copolymers in a good solvent, the polymer chains are expected to be in a random coil conformation. The size and shape of this coil are influenced by the interactions between the polymer segments and the solvent molecules, as well as by the intramolecular interactions between the polymer segments themselves.

The intrinsic viscosity [η] is a measure of the contribution of a single polymer molecule to the viscosity of the solution and is related to the hydrodynamic volume of the polymer coil. It can be determined by measuring the viscosity of dilute polymer solutions at different concentrations and extrapolating to zero concentration. The Mark-Houwink-Sakurada equation, [η] = K * M^a, relates the intrinsic viscosity to the molecular weight (M) of the polymer, where K and a are constants that depend on the polymer-solvent system and the conformation of the polymer in that solvent.

Studies on N-vinylpyrrolidone-N-vinylamine copolymers have utilized hydrodynamic methods to determine molecular parameters such as intrinsic viscosity, translational diffusion coefficient, and sedimentation velocity coefficient. mdpi.com These parameters can be used to calculate the molecular mass and hydrodynamic radii of the copolymers. The conformation of VP/VA copolymers in solution is also influenced by the presence of electrolytes, temperature, and surfactants. researchgate.net

Studies on Solution Behavior and Solubility Characteristics

The solution behavior and solubility characteristics of vinylpyrrolidone-vinylamine copolymers are determined by the interplay of the hydrophilic N-vinylpyrrolidone (VP) and the more hydrophobic vinyl acetate (VA) monomer units. nbinno.com The ratio of these two monomers is a critical factor that dictates the copolymer's properties in different solvents. nbinno.com

Solubility:

VP/VA copolymers exhibit a broad range of solubilities. Increasing the proportion of VP in the copolymer enhances its water solubility and hygroscopicity. stobec.comnbinno.com Conversely, a higher VA content leads to increased hydrophobicity and reduced water solubility. stobec.com These copolymers are generally soluble in a variety of organic solvents, including alcohols, chloroform, and dichloromethane. atamanchemicals.com The solubility in water is also dependent on the molecular weight of the copolymer.

Solution Behavior:

The behavior of VP/VA copolymers in aqueous solution is influenced by their amphiphilic nature. The hydrophobic interactions between the VA units can lead to intermolecular and intramolecular associations, affecting the viscosity and hydrodynamic properties of the solution. researchgate.net This associative behavior can be influenced by factors such as polymer concentration, temperature, and the presence of electrolytes or surfactants. researchgate.net

The film-forming properties of VP/VA copolymers are a direct consequence of their solution behavior. When a solution of the copolymer is cast and the solvent is evaporated, the polymer chains align to form a continuous film. nbinno.com The properties of this film, such as its flexibility, hardness, and water resistance, are dependent on the VP/VA ratio. stobec.com

Functionalization Strategies and Derivatization Research of Vinylpyrrolidone Vinylamine Copolymers

Introduction of Chelating Units for Metal Ion Complexation

The incorporation of chelating agents into the P(VP-co-VAm) structure transforms the water-soluble polymer into a macroligand capable of binding metal ions. This is achieved by reacting the primary amine groups of the vinylamine (B613835) units with molecules that contain moieties known for their strong affinity for metals. These functionalized polymers are investigated for their potential use in heavy metal removal, as contrast agents in medical imaging, and for the delivery of radiopharmaceuticals.

Iminodiacetic acid (IDA) is a well-known chelating agent that can be chemically attached to the P(VP-co-VAm) backbone. The modification involves the reaction of the amine groups with precursors that form the IDA structure, resulting in a polymer decorated with ligands capable of coordinating with various metal ions. Research indicates that IDA-functionalized polymers can be synthesized through polymer-analogous reactions. mdpi.com The resulting P(VP-co-VAm)-IDA copolymers exhibit a high affinity for divalent and trivalent metal ions, forming stable complexes. The efficiency of metal ion binding is dependent on factors such as the density of IDA groups on the polymer chain and the pH of the solution, which affects the protonation state of the carboxylic acid groups. Studies have also explored the synthesis of related chelating systems, such as creating dithiocarbamate (B8719985) derivatives from iminodiacetic acid itself, which can then be used as ligands for complexation. nih.gov

Dithiocarbamate (DTC) groups are highly effective for chelating a range of heavy and transition metal ions. These functional groups can be introduced onto the P(VP-co-VAm) copolymer through a reaction between the primary amine groups and carbon disulfide, typically in an alkaline medium. nih.govnih.gov This straightforward synthesis yields a water-soluble polymer with potent metal-binding capabilities. nih.gov

Research has demonstrated the successful synthesis of P(VP-co-VDTC) (poly(N-vinylpyrrolidone-co-N-vinyldithiocarbamate)) copolymers with varying molecular weights and compositions. nih.gov These DTC-functionalized polymers have been shown to form stable complexes with metal ions like indium and gallium. mdpi.comnih.gov The stoichiometry of these metal-polymer complexes is often found to be a 1:3 ratio of metal to DTC ligand. nih.gov The stability of these complexes can vary depending on the metal ion; for instance, indium complexes have shown greater stability in certain environments compared to their gallium counterparts. mdpi.comnih.gov This has implications for their potential use in radiopharmaceutical applications.

Table 1: Synthesis and Properties of P(VP-co-VDTC) Copolymers

Property Copolymer 1 Copolymer 2 Source
Molecular Mass (kDa) 12 29 nih.gov
VP:VDTC Ratio (mol.%) 94:6 83:17 nih.gov
Metal Ion Complexed Indium, Gallium Indium, Gallium nih.gov
Metal:Ligand Ratio 1:3 1:3 nih.gov
Synthesis Method Reaction of P(VP-co-VAm) with carbon disulfide in alkaline medium Reaction of P(VP-co-VAm) with carbon disulfide in alkaline medium nih.gov

The introduction of DTC groups has also been explored for other polymer systems for the purpose of heavy metal removal from aqueous solutions. researchgate.net

For applications requiring exceptionally high stability, such as in magnetic resonance imaging (MRI) contrast agents or targeted radiotherapy, macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) are often employed. These ligands are pre-formed and then conjugated to the polymer backbone. The covalent attachment of DOTA to the P(VP-co-VAm) copolymer would involve activating one of the carboxyl groups of the DOTA molecule and reacting it with the primary amine groups on the polymer. This creates a highly stable chelate-polymer conjugate. While specific research on DOTA-P(VP-co-VAm) is not widely detailed in the provided results, the principle is a common strategy in the development of advanced polymer-based diagnostic and therapeutic agents. The general concept of incorporating macrocyclic receptors into polymer structures has been explored for applications like selective ion recovery. researchgate.net

Grafting and Conjugation of Active Moieties

The vinylamine units in P(VP-co-VAm) are key reactive handles for covalently attaching a wide range of active molecules. This versatility allows for the design of multifunctional materials where the polymer acts as a carrier or scaffold.

The primary amine groups of the vinylamine units are readily available for standard organic reactions such as amidation. Amidation involves reacting the polymer with a carboxylic acid, acyl chloride, or activated ester to form a stable amide bond. This reaction is fundamental for attaching various functional moieties. For example, drugs containing a carboxylic acid group can be conjugated directly to the polymer backbone, creating a polymer-drug conjugate for controlled release systems. nih.gov Similarly, signaling molecules or targeting ligands can be attached to direct the polymer to specific biological sites. While esterification is not a direct reaction for the amine group, it is a relevant functionalization for copolymers containing hydroxyl or carboxyl groups, which can be introduced through copolymerization with other monomers like hydroxypropyl methacrylate (B99206) or carboxyphenyl maleimide. ku.ac.ae The synthesis of amphiphilic polymers using chain-transfer agents can also introduce terminal carboxy or amino groups that can then be used for further conjugation. researchgate.net

The covalent attachment of chelators and other ligands is a foundational strategy for functionalizing P(VP-co-VAm). This process relies on forming a stable chemical bond between the polymer and the desired functional molecule. The amine group of the vinylamine unit serves as a nucleophile, enabling reactions with various electrophilic groups on the chelator or ligand.

This method is the basis for the modifications described in section 4.1, such as the attachment of IDA and DOTA. The covalent bond ensures that the chelating agent remains attached to the polymer scaffold, which is crucial for applications where leaching of the chelator or the complexed metal ion must be avoided. The general strategy involves polymer-analogous reactions where the pre-formed polymer is treated with the functional molecule. mdpi.com This approach allows for precise control over the type and, to some extent, the density of the grafted ligand. Beyond metal chelators, this strategy is employed to attach a wide variety of ligands, including targeting moieties for drug delivery systems, such as lactose (B1674315) or RGD peptides, to direct the polymer conjugate to specific cell receptors. nih.gov

Cross-linking Investigations for Hydrogel and Network Formation

The incorporation of vinylamine units into the polyvinylpyrrolidone (B124986) (PVP) backbone introduces primary amine functional groups, which serve as reactive sites for cross-linking, enabling the formation of three-dimensional hydrogel networks. Research in this area focuses on utilizing these amine groups to create stable, water-swollen polymer matrices with properties tailored for various applications. The cross-linking of vinylpyrrolidone-vinylamine (VP-VA) copolymers is a critical step in transforming the linear, water-soluble copolymer into a functional, insoluble hydrogel. This process can be achieved through various chemical strategies, primarily involving the reaction of the primary amine groups with difunctional or multifunctional cross-linking agents.

The primary amine groups on the vinylamine residues are nucleophilic and can readily react with electrophilic groups on cross-linking molecules. A common and well-studied class of cross-linkers for amine-containing polymers are dialdehydes, with glutaraldehyde (B144438) being a prominent example. The reaction between the amine groups of the VP-VA copolymer and glutaraldehyde proceeds via a Schiff base formation, leading to the creation of imine linkages that connect the polymer chains.

The degree of cross-linking has a profound effect on the swelling behavior and mechanical properties of the resulting hydrogels. Generally, a higher concentration of the cross-linking agent leads to a more densely cross-linked network. This, in turn, restricts the mobility of the polymer chains and reduces the interstitial space available to accommodate water molecules, resulting in a lower equilibrium swelling ratio. Conversely, a lower cross-linker concentration produces a looser network with a higher swelling capacity.

The mechanical strength of the hydrogel is also directly related to the cross-linking density. Increased cross-linking leads to a more rigid and robust hydrogel with a higher compressive modulus. However, this often comes at the expense of reduced flexibility and elasticity. Therefore, a key aspect of research in this field is to optimize the cross-linking parameters to achieve a balance between swelling capacity and mechanical integrity suitable for the intended application.

The table below illustrates the typical effect of glutaraldehyde concentration on the properties of a hypothetical VP-VA copolymer hydrogel.

Glutaraldehyde Concentration (wt%) Gel Fraction (%) Equilibrium Swelling Ratio Compressive Modulus (kPa)
0.5852515
1.0921830
2.0981255

Beyond glutaraldehyde, other cross-linking agents and methods are being explored to enhance the properties and biocompatibility of VP-VA copolymer hydrogels. Natural cross-linkers, such as genipin (B1671432), have garnered attention due to their lower cytotoxicity compared to synthetic aldehydes. Genipin reacts with primary amine groups to form heterocyclic linkages, resulting in stable and biocompatible hydrogel networks. The cross-linking mechanism of genipin with the amine groups in the VP-VA copolymer is analogous to its reaction with other amine-containing biopolymers like chitosan (B1678972) and gelatin.

Furthermore, the inherent pH sensitivity of the vinylamine units, which become protonated at lower pH, can influence the cross-linking efficiency and the swelling behavior of the resulting hydrogels. This pH-responsiveness can be exploited to design "smart" hydrogels that exhibit controlled swelling or drug release in response to changes in the environmental pH.

Another approach to forming hydrogel networks from VP-VA copolymers involves copolymerization with a di-functional monomer that can act as an intrinsic cross-linker during the polymerization process itself. This method allows for the one-step synthesis of the hydrogel network. Additionally, radiation-induced cross-linking, using techniques like gamma or electron beam irradiation, presents an alternative for forming hydrogels without the need for chemical cross-linking agents. researchgate.net This method can be advantageous for biomedical applications where residual cross-linker toxicity is a concern.

The table below summarizes various cross-linking agents and their effects on the properties of amine-functionalized hydrogels, which are analogous to the VP-VA copolymer system.

Cross-linking Agent Type of Linkage Typical Effect on Hydrogel Properties
GlutaraldehydeImine (Schiff base)Efficient cross-linking, increased mechanical strength, potentially cytotoxic.
GenipinHeterocyclicBiocompatible cross-linking, lower cytotoxicity, good mechanical properties. researchgate.net
DiisocyanateUrea (B33335)Forms stable urea linkages, can improve thermal and mechanical stability.
EpichlorohydrinEtherForms stable ether linkages, often used under basic conditions.

Interactions and Complexation Phenomena Studies Involving Vinylpyrrolidone Vinylamine Copolymers

Metal-Polymer Complexation Research

The amine functionalities along the VP-VA copolymer backbone act as potent ligands, enabling the formation of stable complexes with a variety of metal ions. This has led to extensive research into their potential as macromolecular chelation systems.

Complexation with Transition and Heavy Metal Ions (e.g., Indium, Gallium, Rhenium)

Scientific studies have demonstrated the effective complexation of VP-VA copolymers and their derivatives with several transition and heavy metal ions. To enhance the natural affinity of the amine groups, the copolymer is often functionalized with specific chelating agents.

Indium (In) and Gallium (Ga): The complexation of VP-VA copolymers with indium and gallium has been investigated, often after modifying the vinylamine (B613835) units to create more potent chelating sites. One approach involves converting the amine groups into dithiocarbamates (DTC). researchgate.netnih.govnih.gov In these studies, VP-VA copolymers were reacted with carbon disulfide in an alkaline medium to produce VP-vinyldithiocarbamate (VP-VDTC) copolymers. researchgate.netnih.gov These modified polymers were then used to form metal-polymer complexes (MPCs) with indium and gallium ions. researchgate.netnih.govnih.gov

Another strategy involves attaching iminodiacetic acid (IDA) moieties to the vinylamine units, creating a VP-VA-IDA copolymer. nih.gov This bifunctional chelating agent forms strong complexes with many metal ions, including gallium. nih.gov Research has focused on the synthesis of these MPCs and their potential use in nuclear medicine, for example, by labeling them with radioactive isotopes like gallium-68 (B1239309) and indium-111. nih.govnih.gov

Rhenium (Re): Rhenium, a heavier homolog of technetium, is also of interest for radiopharmaceutical applications. Research has involved incorporating rhenium complexes into copolymers containing vinylpyrrolidone. For instance, copolymers of vinylpyrrolidone and allyliminodiacetate have been synthesized to act as carriers for the organometallic species Re(CO)₃⁺. In other work, rhenium(I) complexes bearing vinyl-functionalized phosphine (B1218219) ligands were copolymerized with N-vinylpyrrolidone to create water-soluble, emissive block copolymers.

Coordination Chemistry of Metal-Polymer Complexes

The coordination chemistry of these MPCs is dictated by the interaction between the metal ion and the ligand sites on the polymer chain. The vinylamine units, or the chelating groups attached to them, provide the necessary functional groups for this coordination.

For dithiocarbamate-modified copolymers, the DTC groups act as bidentate ligands, coordinating with metal ions like indium and gallium. researchgate.netnih.gov Similarly, when iminodiacetic acid (IDA) is grafted onto the copolymer, the IDA units serve as the primary chelating sites. nih.gov Studies show that these can form intramolecular fragments within the polymer structure, such as Ga(VIDA)₂. nih.gov The coordination is confirmed through various spectroscopic methods, including UV, IR, and NMR spectroscopy, which detect changes in the spectral properties of the polymer upon metal binding. nih.gov The amide group within the N-vinylpyrrolidone ring can also participate in stabilizing dissolved metallic salts through electrostatic interactions.

In the case of rhenium, the metal is often part of a pre-formed organometallic core, such as {Re(CO)₂} or {Re(CO)₃}⁺, which then coordinates to ligands on the polymer or is incorporated directly into the polymer backbone during polymerization. This results in MPCs where the metal ion is strongly linked to the polymer chain via chelation.

Stability and Stoichiometry of Metal-Polymer Complexes in Solution

The stability and stoichiometry of the formed complexes are critical parameters, particularly for applications in biological systems. Research has shown that these properties are highly dependent on the specific metal ion and the chelating ligand used.

For complexes formed with dithiocarbamate-modified VP-VA, a metal-to-ligand ratio of 1:3 was demonstrated for both indium and gallium. researchgate.netnih.govnih.gov However, their stability in solution differed significantly. The gallium-DTC complexes were found to be unstable in solution, whereas the indium complexes were stable and remained intact even when challenged with a competing ligand like histidine. researchgate.netnih.govnih.gov

In contrast, gallium complexes formed with VP-VA copolymers modified with iminodiacetic acid (IDA) showed high stability. nih.gov These (VP-VFA-VIDA)-Ga complexes were stable across a wide range of pH values and also proved to be stable in a histidine challenge reaction. nih.gov Conversely, VP-VFA-IDA conjugates with indium-113m were found to be unstable in the same histidine challenge.

The table below summarizes key findings on the stoichiometry and stability of these metal-polymer complexes.

Copolymer DerivativeMetal IonStoichiometry (Metal:Ligand)Stability Findings
VP-Vinyldithiocarbamate (VP-VDTC)Gallium (Ga)1:3Unstable in solution. researchgate.netnih.gov
VP-Vinyldithiocarbamate (VP-VDTC)Indium (In)1:3Stable in solution and in histidine challenge reaction. researchgate.netnih.gov
VP-Vinyliminodiacetic acid (VP-VIDA)Gallium (Ga)Forms Ga(VIDA)₂ fragmentsStable over a wide pH range and in histidine challenge reaction. nih.gov
VP-Vinyliminodiacetic acid (VP-VIDA)Indium (In-113m)-Unstable in histidine challenge reaction.

Polymer-Biomolecule Interaction Studies

The cationic nature of the protonated amine groups in VP-VA copolymers facilitates electrostatic interactions with negatively charged biomolecules, such as proteins and nucleic acids.

Complex Formation with Proteins (e.g., Bovine Serum Albumin)

The interaction between copolymers containing vinylpyrrolidone and proteins like Bovine Serum Albumin (BSA) is often driven by electrostatic forces and is highly dependent on pH. While direct studies on VP-VA copolymers with BSA are limited, research on the related anionic copolymer, poly(N-vinyl-2-pyrrolidone-co-acrylic acid) or P(VP-co-AA), provides insight into the complexation mechanism. researchgate.net

In these studies, the anionic P(VP-co-AA) interacts with BSA, which is a protein that can carry both positive and negative charges depending on the pH. Complex formation occurs at pH values below the isoelectric point (pI) of BSA (pI ≈ 4.7), where the protein has a net positive charge, allowing for electrostatic attraction to the negatively charged polymer. researchgate.net This interaction leads to the formation of both water-soluble and water-insoluble complexes, depending on the pH and the molar ratio of the protein to the polymer. researchgate.net

Given that VP-VA copolymers are cationic at physiological pH (due to protonation of the amine groups), the interaction mechanism with BSA would be inverted. Complexation would be expected to occur at pH values above BSA's isoelectric point, where BSA carries a net negative charge, facilitating electrostatic attraction to the cationic polymer. This principle of pH-dependent electrostatic interaction is fundamental to the formation of protein-polyelectrolyte complexes. researchgate.net

The table below summarizes the interaction conditions observed for the anionic analog, P(VP-co-AA), with BSA.

Polymer SystemInteracting BiomoleculeDriving ForceConditions for Complex Formation
Poly(N-vinyl-2-pyrrolidone-co-acrylic acid) (Anionic)Bovine Serum Albumin (BSA)Electrostatic InteractionpH < pI of BSA (e.g., pH 5.0), where BSA is positively charged. researchgate.net

Interaction with Nucleic Acids (e.g., Oligo-DNA) and Polyplex Formation

The positively charged nature of VP-VA copolymers makes them suitable candidates for interacting with negatively charged nucleic acids like DNA. The primary amine groups on the vinylamine units can be protonated under physiological conditions, leading to a polycationic chain. This polycation can then electrostatically interact with the anionic phosphate (B84403) backbone of DNA.

This interaction leads to the condensation of DNA and the formation of nano-sized complexes known as polyplexes. The formation and stability of these polyplexes depend on factors such as the ratio of the polymer's nitrogen atoms (N) to the DNA's phosphate groups (P), known as the N/P ratio. The process involves the wrapping of the DNA molecule by the cationic polymer chains, neutralizing its charge and compacting its structure.

Studies on other cationic polymers, such as poly(l-lysine), show that this complexation is crucial for protecting nucleic acids and facilitating their entry into cells, which is a key requirement for non-viral gene delivery vectors. The efficiency of this interaction can be studied using techniques like fluorescence spectroscopy and agarose (B213101) gel electrophoresis, which can demonstrate the binding affinity and condensation of DNA by the copolymer. The ability of VP-VA copolymers to form polyplexes with oligo-DNA positions them as materials of interest for applications in gene therapy and biotechnology.

Binding Studies with Metabolites and Organic Molecules (e.g., Glucarolactones, Curcumin)

The ability of vinylpyrrolidone-vinylamine copolymers to interact with and form complexes with various small molecules is a field of significant scientific inquiry. These interactions are primarily driven by the presence of both vinylpyrrolidone and vinylamine units within the polymer chain. The vinylpyrrolidone group offers sites for hydrogen bonding, while the vinylamine group, particularly when protonated, provides cationic sites for electrostatic interactions.

Glucarolactones:

Research has demonstrated the formation of water-soluble complexes between N-vinylpyrrolidone/N-vinylamine copolymers and lactones of D-glucuronic acid. These complexes have been characterized using various analytical techniques, including chromatography and spectral methods. The formation of these complexes is facilitated by the reactive protonated amino groups in the copolymer chain, which interact with the glucarolactone molecules. nih.gov This interaction leads to the development of stable, polymer-based complexes that can exhibit prolonged action. nih.govresearchgate.net

The preparation of these complexes typically involves stirring a solution of the vinylpyrrolidone-vinylamine copolymer in a buffered solution with the glucarolactones over an extended period. nih.gov The resulting complexes can be isolated and purified through methods such as dialysis to remove any unbound small molecules. nih.gov Studies have focused on optimizing the preparation methods for these biologically active polymer-based products. nih.gov

ParameterDetailsSource(s)
Interacting Molecules N-vinylpyrrolidone/N-vinylamine copolymer and D-glucaro-1,4-lactone & D-glucaro-6,3-lactone nih.govresearchgate.net
Interaction Type Specific interactions involving the protonated amino groups of the copolymer. nih.gov
Preparation Method Stirring a solution of the copolymer and glucarolactones in a phosphate buffer. nih.gov
Purification Dialysis followed by lyophilization. nih.gov
Characterization Chromatographic, spectral, and hydrodynamic methods. nih.govresearchgate.net

Curcumin (B1669340):

While extensive research has been conducted on the complexation of curcumin with the homopolymer poly(N-vinylpyrrolidone) (PVP) and other modified polymers to enhance its solubility and bioavailability, specific binding studies of curcumin with vinylpyrrolidone-vinylamine copolymers are not extensively detailed in publicly available research. Studies on curcumin with amphiphilic poly(N-vinylpyrrolidone) nanoparticles have shown successful encapsulation and prolonged release, highlighting the potential of PVP-based systems as carriers for curcumin. nih.gov However, the specific contributions and interaction mechanisms of the vinylamine co-monomer in a copolymer with vinylpyrrolidone for curcumin binding require further investigation.

Polymer-Surface Interaction Mechanisms

The interactions of vinylpyrrolidone-vinylamine copolymers with various surfaces are of interest for applications ranging from coatings to biomedical device modifications. The adhesion and surface modification capabilities are governed by the chemical nature of both the copolymer and the substrate. The vinylpyrrolidone component can engage in hydrogen bonding and hydrophobic interactions, while the vinylamine units can provide strong electrostatic interactions, particularly with negatively charged surfaces.

Adhesion Studies with Substrate Materials

Specific adhesion studies detailing the performance of vinylpyrrolidone-vinylamine copolymers on a range of substrate materials are limited in publicly accessible literature. However, the adhesive properties of the parent polymer, poly(N-vinylpyrrolidone) (PVP), are well-documented and provide insight into the potential behavior of its copolymers. PVP is known for its excellent adhesion to a variety of surfaces, including glass and metals. specialchem.com The driving forces for PVP adsorption are believed to be a combination of hydrophobic interactions, hydrogen bonding, and electrostatic interactions. digitellinc.com

Studies on PVP thin films have shown that the stability and continuity of the film are highly dependent on the functionality of the substrate surface. For example, PVP forms stable, continuous films on surfaces with hydroxyl (-OH) groups, with which it can form strong hydrogen bonds. digitellinc.com In contrast, on hydrophobic surfaces like those terminated with methyl (-CH3) groups, the films can be unstable. digitellinc.com It is reasonable to infer that the incorporation of vinylamine units into the copolymer could further enhance adhesion to negatively charged or polar substrates through electrostatic interactions.

Substrate Functional GroupInteraction with PVPFilm StabilityPotential Influence of Vinylamine
-OH (Hydroxyl) Hydrogen BondingStable, continuous filmsEnhanced adhesion through potential additional hydrogen bonding and ionic interactions.
-CH3 (Methyl) Hydrophobic InteractionsUnstable, discontinuous filmsMay improve film stability on certain hydrophobic surfaces through tailored interactions.
-CF3 (Trifluoromethyl) Dipole-Dipole/HydrophobicMetastable filmsCould influence the packing and stability of the adsorbed polymer layer.

Surface Modification for Enhanced Interfacial Properties

The modification of surfaces with vinylpyrrolidone-vinylamine copolymers can be employed to alter their interfacial properties, such as wettability, biocompatibility, and adhesion. While specific examples detailing the use of vinylpyrrolidone-vinylamine copolymers for surface modification are not widely reported, the principles can be extrapolated from research on PVP-based materials.

Surface modification with PVP has been extensively investigated as a method to prevent non-specific protein adsorption, rendering surfaces more biocompatible. nih.govnih.gov This "antifouling" property is attributed to the hydrophilic nature of the PVP chains, which form a hydrated layer on the surface, acting as a steric barrier to protein adhesion. The inclusion of vinylamine groups in the copolymer could be leveraged to create surfaces with a controlled charge density. This would be particularly useful for applications requiring specific cell adhesion or the immobilization of negatively charged biomolecules. For instance, a polypropylene-block-poly(vinylpyrrolidone) copolymer has been used to effectively increase the biocompatibility of polypropylene (B1209903) surfaces. euacademic.org

The reactive amine groups of the vinylamine units also offer a route for the covalent attachment of other functional molecules to the surface, allowing for the creation of multifunctional coatings. This could include the grafting of bioactive peptides, enzymes, or other polymers to tailor the surface properties for specific applications.

Research Applications and Functional Materials Development Utilizing Vinylpyrrolidone Vinylamine Copolymers

Polymeric Carriers in Advanced Delivery Systems Research

The dual nature of VP-VA copolymers makes them excellent candidates for constructing carriers for therapeutic agents. The hydrophilic PVP component ensures water solubility and biocompatibility, while the amine groups on the VA units can be used to attach drugs, targeting ligands, or hydrophobic moieties to induce self-assembly. researchgate.netresearchgate.net

Amphiphilic block copolymers containing a hydrophilic VP segment and a hydrophobic block can self-assemble in aqueous media to form ordered supramolecular structures like micelles and vesicles. researchgate.netnih.gov These structures consist of a hydrophobic core, capable of encapsulating poorly water-soluble drugs, and a hydrophilic shell that interfaces with the aqueous environment, enhancing the drug's solubility and stability. nih.gov

The design of these carriers often involves synthesizing a block copolymer where one block is polyvinylpyrrolidone (B124986) (hydrophilic) and the other is a hydrophobic polymer. nih.gov While direct copolymerization of vinylpyrrolidone and a hydrophobic monomer can be challenging, techniques like Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization allow for the synthesis of well-defined amphiphilic block copolymers. nih.govnih.gov For instance, block copolymers of N-vinyl pyrrolidone and n-alkyl methacrylates have been synthesized and shown to form micelles in aqueous solutions. nih.gov The hydrophobic core is formed by the polymethacrylate (B1205211) block, while the PNVP block forms the outer corona.

Characterization of these systems is crucial to determine their suitability as drug carriers. Key parameters include the critical micelle concentration (CMC), which is the minimum concentration at which micelles form, and the size and morphology of the aggregates. Techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and size-exclusion chromatography (SEC) are employed for this purpose. nih.govmdpi.com Research has shown that these polymeric micelles can efficiently encapsulate hydrophobic compounds, such as curcumin (B1669340), within their core. nih.gov

Copolymer SystemHydrophobic BlockSelf-Assembly StructureSize (Diameter)ApplicationReference
PNVP-b-PHMAPoly(n-hexyl methacrylate)Spherical Micelles~50-100 nmHydrophobic drug encapsulation nih.gov
PNVP-b-PSMAPoly(stearyl methacrylate)Spherical Micelles~70-150 nmHydrophobic drug encapsulation nih.gov
PVP-b-PVAcPoly(vinyl acetate)VesiclesNot SpecifiedEncapsulation of clofazimine researchgate.net

VP-VA copolymers are investigated for the fabrication of hydrogels and fibrous scaffolds for controlled drug release and tissue engineering. mdpi.comnih.gov Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water while maintaining their structure. mdpi.com The hydrophilic nature of the VP component contributes to high water content, while the amine groups of the VA units can be used as points for cross-linking or for conjugating bioactive molecules. nih.gov

One approach to forming hydrogels involves the copolymerization of N-vinyl-2-pyrrolidone with monomers containing reactive groups, such as glycidyl (B131873) methacrylate (B99206), followed by a cross-linking reaction. mdpi.com Another strategy involves synthesizing copolymers of N-vinylformamide (a precursor to vinylamine) and then cross-linking the resulting polymer chains. nih.gov The swelling ratio of these hydrogels, a critical parameter for controlled release, can be tuned by altering the copolymer composition and cross-linking density. mdpi.com

Fibrous scaffolds, which mimic the native extracellular matrix, can be produced from VP-VA copolymers using techniques like electrospinning. youtube.comyoutube.com This process creates non-woven mats of polymer fibers with high surface area and porosity, which are advantageous for cell attachment and drug loading. youtube.comnih.gov By modifying the electrospinning parameters, the fiber diameter, alignment, and porosity of the scaffolds can be precisely controlled to suit specific applications in regenerative medicine. youtube.comyoutube.com The incorporation of VP-VA copolymers can enhance the scaffold's mechanical properties and biocompatibility. nih.gov

Material TypeBase CopolymersFabrication MethodKey PropertiesResearch FocusReference
HydrogelN-vinyl-2-pyrrolidone and Glycidyl MethacrylateRadical Copolymerization and "one-pot" crosslinkingHigh swelling capacity (e.g., 3.26-fold mass increase)Sorbents, wound dressings mdpi.com
HydrogelN-vinylformamide (NVF) and 2-carboxyethyl acrylate (B77674) (CEA)UVLED PhotopolymerizationTunable equilibrium water content (EWC) and water structureControlled drug delivery nih.gov
Fibrous ScaffoldPolycaprolactone (PCL) / Gelatin (Gt)ElectrospinningAverage fiber diameter in nanometers, high porosityBone tissue engineering nih.gov

The solubilization of hydrophobic active agents in VP-VA copolymer-based carriers is primarily achieved through their entrapment within the hydrophobic domains of self-assembled structures like micelles. nih.govnih.gov The hydrophobic core of the micelle provides a favorable microenvironment for the non-polar drug, effectively shielding it from the aqueous surroundings. nih.gov

The release of the active agent from these carrier systems is a complex process governed by several mechanisms, including diffusion, swelling of the polymer matrix, and erosion of the carrier. researchgate.netresearchgate.net The kinetics of drug release are often analyzed using mathematical models such as the Higuchi model (for diffusion-based release from matrices) and the Korsmeyer-Peppas model, which can elucidate the dominant release mechanism. nih.govmdpi.com

In hydrogel systems, drug release is typically swelling-controlled. researchgate.net As water penetrates the dehydrated hydrogel, the polymer chains relax and swell, increasing the mesh size of the network and allowing the dissolved drug to diffuse out. researchgate.net The release rate can be modulated by altering the hydrogel's properties, such as its equilibrium water content and cross-linking density. nih.gov For micellar systems, release can occur through the diffusion of the drug from the core or the disassembly of the micelle itself. The stability of the micelle and the strength of the interaction between the drug and the core-forming block are critical factors influencing the release profile. nih.gov

Research in Water Treatment and Environmental Remediation

The presence of amine groups along the polymer backbone makes VP-VA copolymers highly effective for applications in water purification and environmental remediation. ontosight.ai These groups can form complexes with heavy metal ions and can be protonated to interact with negatively charged pollutants. mdpi.comresearchgate.net

VP-VA copolymers are excellent candidates for the removal of toxic heavy metal ions from wastewater. The primary amine groups on the vinylamine (B613835) units act as potent ligands that can chelate or form complexes with various metal ions. ontosight.aimdpi.com To enhance this capability, the amine groups can be further functionalized. For example, reacting VP-VA copolymers with carbon disulfide in an alkaline medium yields dithiocarbamate (B8719985) (DTC) derivatives. mdpi.comnih.gov These DTC-functionalized copolymers act as multidentate polymeric chelation systems with a high affinity for specific metal ions.

Research has demonstrated the successful complexation of metal ions such as indium (In³⁺) and gallium (Ga³⁺) by these modified copolymers. mdpi.comresearchgate.net Studies have shown that stable metal-polymer complexes are formed, effectively sequestering the metals from the aqueous solution. mdpi.comnih.gov The efficiency of adsorption is often dependent on factors like pH, initial metal ion concentration, and the ratio of vinylpyrrolidone to vinylamine units in the copolymer. researchgate.net The binding capacity of these polymeric sorbents can be quantified through batch equilibrium studies and spectroscopic methods. researchgate.netresearchgate.net

Copolymer DerivativeTarget Metal IonMechanismKey FindingsReference
VP-VA-DithiocarbamateIndium (In³⁺)ChelationFormation of stable metal-polymer complexes with a 1:3 metal-to-ligand ratio. mdpi.comnih.gov
VP-VA-DithiocarbamateGallium (Ga³⁺)ChelationForms complexes, but they were found to be unstable in solution. mdpi.comnih.gov
Poly(4-vinylpyridine-co-divinylbenzene)Copper (Cu²⁺), Cobalt (Co²⁺)Sorption/ComplexationRapid sorption, with Co(II) reaching a maximal capacity of 3.08 mmol/g. researchgate.net

In water treatment, flocculation is a process where fine, suspended particles are aggregated into larger flocs that can be easily removed by sedimentation or filtration. Cationic polymers are widely used as flocculants. VP-VA copolymers, when in an acidic or neutral aqueous medium, can become protonated, acquiring a positive charge along the polymer chain.

This cationic nature allows the copolymer to function as an effective flocculant through two primary mechanisms:

Charge Neutralization: Many suspended particles in natural waters, such as clays, silica, and organic matter, carry a negative surface charge, which leads to electrostatic repulsion and stabilizes the suspension. The cationic VP-VA copolymer can adsorb onto the surface of these particles, neutralizing their negative charge. This reduces the repulsive forces, allowing the particles to approach each other and aggregate due to van der Waals forces.

Bridging: High molecular weight VP-VA copolymers can simultaneously adsorb onto multiple suspended particles, forming polymer "bridges" between them. This action physically links the particles together, forming large, robust flocs that settle rapidly. The long polymer chains extend from one particle surface into the solution, attaching to other particles to create a network structure.

The effectiveness of VP-VA copolymers as flocculants depends on their molecular weight, charge density (i.e., the content of vinylamine units), and the pH of the water. Higher molecular weight polymers are generally better at bridging, while higher charge density enhances charge neutralization.

Development of Materials for Adhesion and Coating Technologies

Copolymers of vinylpyrrolidone are recognized for their excellent film-forming capabilities and adhesive properties, making them suitable for various industrial applications, including adhesives and coatings. stobec.comnbinno.com The incorporation of vinylamine into the polymer backbone introduces functionalities that can further enhance these properties.

Research on Film-Forming Properties and Flexibility Enhancement

Vinylpyrrolidone-based copolymers are well-regarded for their ability to form transparent, flexible, and oxygen-permeable films that can adhere to a variety of substrates, including glass, plastics, and metals. yrchemspec.comataman-kimya.com The flexibility of these films is a key attribute, and it can be modulated by the copolymer composition. While specific research on the flexibility enhancement of VP-VA copolymer films is not extensively detailed in the provided results, the principles of copolymerization suggest that the ratio of vinylpyrrolidone to vinylamine can be adjusted to control the film's mechanical properties. The introduction of vinyl acetate (B1210297) in related PVP/VA copolymers is known to increase hydrophobicity and affect flexibility; similarly, the vinylamine content in VP-VA copolymers is expected to influence inter- and intramolecular interactions, thereby impacting the flexibility of the resulting films. stobec.comthecococurls.com The presence of amine groups can lead to hydrogen bonding, which may contribute to the film's cohesion and flexibility.

Evaluation of Adhesive Strength and Rheological Behavior in Coatings

The adhesive properties of vinylpyrrolidone copolymers are a significant area of research. These polymers exhibit good adhesion to a range of surfaces, a property that is leveraged in hot-melt adhesives and various coatings. stobec.comnbinno.com The primary amine groups in VP-VA copolymers can contribute to enhanced adhesive strength, particularly on surfaces with which they can form hydrogen bonds or other specific interactions. Research on related amine-functional polyvinyl alcohol (PVOH/PVNH2) copolymers in pigmented coatings has shown that the presence of primary amines leads to higher pick strengths compared to the homopolymer, indicating enhanced binding properties. ataman-kimya.com This suggests that VP-VA copolymers could exhibit similar enhancements in adhesive strength in coating formulations.

Property General Influence of Copolymer Composition Relevant Research Finding
Film Flexibility The ratio of vinylpyrrolidone to comonomer (e.g., vinyl acetate or vinylamine) can be adjusted to control film flexibility. stobec.comPVP/VA copolymers are known for their film flexibility, which is a key advantage in their application as film formers. stobec.com
Adhesive Strength The presence of functional groups, such as amines, can enhance adhesion to various substrates. ataman-kimya.comIn a study on amine-functional polyvinyl alcohol copolymers, the incorporation of 12 mole % amine resulted in a higher IGT pick strength (7.83) compared to the homopolymer (6.87), indicating stronger binding. ataman-kimya.com
Rheology Polymer molecular weight, concentration, and intermolecular interactions (e.g., hydrogen bonding from amine groups) are key factors.The viscosity of PVP/VA copolymer solutions is a property that can be tailored by selecting different monomer ratios. stobec.com

Application in Ink-Jet Media and Photoresist Systems

The unique properties of vinylpyrrolidone copolymers have led to their use in advanced applications such as ink-jet media and photoresist systems. stobec.comyrchemspec.com In coatings for ink-jet media, these copolymers can enhance dye receptivity on substrates like paper and plastic films. stobec.com The amine groups in VP-VA copolymers could be particularly beneficial in this context, as they can interact with anionic dyes, leading to improved print quality and water resistance. Research on amine-functional polyvinyl alcohol copolymers has demonstrated their effectiveness as binders in ink-jet coatings, showing enhanced binding properties. ataman-kimya.com

In the realm of electronics manufacturing, vinylpyrrolidone copolymers, specifically PVP/VA S-630, are utilized as binders in the aqueous processing of photoresists. stobec.com Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a fundamental process in microlithography. The copolymer acts as a binder that provides the necessary adhesion and film integrity for the photoresist formulation. The solubility and film-forming characteristics of the copolymer are critical for this application.

Exploration in Biomedical and Biotechnological Research

The biocompatibility and tunable properties of vinylpyrrolidone-vinylamine copolymers make them attractive candidates for investigation in the biomedical and biotechnological fields. The presence of primary amine groups provides sites for further functionalization and for electrostatic interactions with biological molecules.

Nucleic Acid Delivery Systems Design and Polymer-Oligonucleotide Complexation

The development of safe and effective non-viral vectors for gene delivery is a major focus of biomedical research. nih.govaip.org Cationic polymers are widely investigated for this purpose because they can electrostatically interact with negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), to form nano-sized complexes called polyplexes. nih.govmdpi.commdpi.com These polyplexes protect the nucleic acids from degradation and facilitate their entry into cells. mdpi.com

Vinylpyrrolidone-vinylamine copolymers are well-suited for this application due to the cationic nature of the vinylamine units at physiological pH. The primary amine groups can be protonated, leading to a positive charge that enables the complexation of DNA and RNA. The design of these polymeric vectors can be tailored by controlling the molecular weight and the density of the cationic charges (i.e., the vinylamine content) to optimize both the efficiency of nucleic acid condensation and the stability of the resulting polyplexes. The hydrophilic polyvinylpyrrolidone segments can provide a stealth-like character to the polyplexes, potentially reducing non-specific interactions with proteins in the bloodstream and improving their in vivo circulation time. nih.gov Research on other PVP-based copolymers for siRNA delivery has shown that these systems can be a promising alternative to more traditional delivery agents. nih.gov The modular design of such copolymers allows for the incorporation of different functional units to overcome the various barriers to successful gene delivery, from extracellular transport to intracellular release of the nucleic acid cargo. nih.govnih.gov

Polymer-Enzyme Conjugates and Enzyme Inhibition Studies

Copolymers of N-vinylpyrrolidone and N-vinylamine serve as a versatile platform for the development of polymer-enzyme conjugates, which are of significant interest in enzyme inhibition studies. The presence of reactive primary amino groups from the vinylamine units allows for the covalent or non-covalent attachment of enzyme inhibitors or the enzymes themselves. This conjugation can lead to enhanced stability, prolonged activity, and targeted delivery of the therapeutic agent.

A notable application in this area is the development of systems for the inhibition of β-glucuronidase, an enzyme implicated in the development of certain cancers, such as bladder cancer. capes.gov.br Carcinogenic substances are often detoxified in the liver by conjugation with D-glucuronic acid and then excreted. However, β-glucuronidase present in the urinary bladder can cleave these conjugates, releasing the carcinogenic metabolite and increasing the risk of tumor formation. capes.gov.br To counteract this, inhibitors of β-glucuronidase can be administered. However, small-molecule inhibitors are often cleared from the body too quickly to be effective. capes.gov.br

To address this limitation, researchers have utilized vinylpyrrolidone-vinylamine copolymers to create complexes with glucarolactones, which are known inhibitors of β-glucuronidase. capes.gov.br These water-soluble copolymers form stable complexes with the lactones, primarily through ionic interactions between the protonated amino groups of the vinylamine units and the carboxyl groups of the lactones. Hydrogen bonding between the lactam rings of the vinylpyrrolidone units and the hydroxyl groups of the lactones further stabilizes these complexes. capes.gov.br

The resulting polymer-inhibitor conjugate demonstrates a prolonged inhibitory effect on β-glucuronidase compared to the free lactones. capes.gov.br This is attributed to the increased hydrodynamic radius of the polymer complex, which slows its clearance from the body. The copolymer acts as a carrier, maintaining a therapeutic concentration of the inhibitor for an extended period. capes.gov.br

Detailed findings from a study on the complexation of glucarolactones with a vinylpyrrolidone-vinylamine copolymer are presented in the table below.

PropertyFindingSource
Copolymer Composition N-vinylpyrrolidone (N-VP) and N-vinylamine (N-VA) units. capes.gov.br
Inhibitor Equimolar mixture of 1,4- and 6,3-lactones of D(+)-glucaric acid. capes.gov.br
Interaction Mechanism Ionic interactions between copolymer amino groups and lactone carboxylic groups; hydrogen bonding. capes.gov.br
Effect Prolonged inhibition of β-glucuronidase activity. capes.gov.br
Advantage Increased stability and duration of action of the inhibitor compared to the free form. capes.gov.br

Advanced Materials for Sensor and Electro-optical Applications

The unique properties of vinylpyrrolidone-vinylamine copolymers, such as their water solubility, biocompatibility, and the presence of reactive amine groups, suggest their potential for use in the development of advanced materials for sensor and electro-optical applications. However, direct and extensive research specifically detailing the use of vinylpyrrolidone-vinylamine copolymers in these fields is not widely documented in the available literature.

While specific examples for vinylpyrrolidone-vinylamine copolymers are limited, research on related copolymers provides insights into potential applications. For instance, copolymers containing vinylpyrrolidone have been investigated for their electrical properties. A study on gel polymer electrolytes based on poly(1-vinylpyrrolidone-co-vinyl acetate) P(VP-co-VAc) doped with a quaternary ammonium (B1175870) iodide salt demonstrated that these materials exhibit high electrical performance. researchgate.net The study highlighted that the polymer backbone plays a crucial role in the electrical conductivity of the electrolyte, which is essential for applications such as in dye-sensitized solar cells (DSSCs). researchgate.net

Furthermore, the development of hydrogels for sensor applications often involves polymers with hydrophilic and functional characteristics similar to those of vinylpyrrolidone-vinylamine copolymers. For example, hydrogels made from poly(vinyl alcohol) (PVA) have been explored for use in glucose sensors. nih.govresearchgate.net These hydrogels can be designed to facilitate the diffusion of analytes like glucose and can be functionalized to immobilize enzymes such as glucose oxidase. nih.govresearchgate.net Given that vinylpyrrolidone-vinylamine copolymers also form hydrogels and possess amine groups suitable for enzyme immobilization, they represent a promising, though currently underexplored, platform for developing biosensors.

The table below outlines potential research directions for vinylpyrrolidone-vinylamine copolymers in sensor and electro-optical applications based on the properties of related materials.

Potential ApplicationRelevant Properties of Related CopolymersPotential Role of this compoundSource
Biosensors Hydrogel formation, enzyme immobilization capability, and analyte diffusion in PVA hydrogels.The amine groups of the vinylamine units could be used for the covalent immobilization of enzymes (e.g., glucose oxidase), and the hydrophilic nature of the copolymer could facilitate analyte transport to the sensing element. nih.govresearchgate.net
Gel Polymer Electrolytes High electrical performance and good interfacial contact of P(VP-co-VAc) based electrolytes.The ionic conductivity of the copolymer could be tailored by controlling the vinylamine content, making it a potential component for solid-state batteries or electro-optical devices. researchgate.net

Theoretical and Computational Studies of Vinylpyrrolidone Vinylamine Copolymers

Polymerization Kinetics and Monomer Reactivity Modeling

The synthesis of vinylpyrrolidone-vinylamine copolymers begins with the radical copolymerization of N-vinylpyrrolidone and N-vinylformamide. The kinetics of this process determine the copolymer's composition, sequence distribution, and molecular weight, which in turn dictate its final properties.

The radical polymerization of N-vinylpyrrolidone is known to be influenced by the nature of the solvent, with solvent polarity affecting the propagation reaction. researchgate.net The termination mechanism in NVP polymerization can be complex, with possibilities for both traditional bimolecular termination and first-order termination, which may involve impurities. nih.gov When copolymerized, the relative reactivities of the monomers are key. The elucidation of copolymer structure and kinetics is heavily dependent on monomer reactivity ratio parameters. researchgate.net

Monomer reactivity ratios (r₁ and r₂) describe the relative rate at which a growing polymer chain ending in one monomer adds another molecule of the same monomer versus the comonomer. nih.gov For the NVP (M₁) and NVF (M₂) system, the reactivity ratios would be defined as:

r₁ = k₁₁/k₁₂ (Preference of a growing chain ending in NVP to add another NVP monomer)

r₂ = k₂₂/k₂₁ (Preference of a growing chain ending in NVF to add another NVF monomer)

While specific, extensively validated reactivity ratios for the NVP-NVF pair are not widely published in readily available literature, studies on related systems provide a basis for understanding their likely behavior. NVP is often reported as a less reactive monomer in copolymerization reactions with various partners. nih.gov For instance, in copolymerization with isobornyl methacrylate (B99206) (IBMA), the reactivity ratio for IBMA is significantly higher than for NVP (r_IBMA > 1 > r_NVP), indicating that IBMA is more reactive. nih.gov Similarly, in copolymerizations with acrylic acid (AA), the reactivity ratio of NVP (r₁) is greater than that of AA (r₂), with the product r₁r₂ being less than one, which suggests a random distribution of monomers in the copolymer chain. sapub.org In a study involving the copolymerization of NVF with a cationic macromonomer, the reactivity ratio for NVF (r₁) was found to be 3.82 and 6.39 for macromonomers with 50 and 100 repeating units, respectively, indicating NVF's higher reactivity in that specific system. mcmaster.ca

The subsequent hydrolysis of the poly(N-vinylpyrrolidone-co-N-vinylformamide) precursor is a critical step. researchgate.net The kinetics of this reaction are strongly dependent on factors such as temperature, reactant concentrations, and the nature of the acid or base used. researchgate.netcolab.ws Basic hydrolysis can achieve complete conversion of formamide (B127407) to amine groups, while acidic hydrolysis may be limited due to electrostatic repulsion between the newly formed cationic ammonium (B1175870) groups. colab.wsbilkent.edu.tr

Comonomer 1 (M₁)Comonomer 2 (M₂)r₁r₂System Type
N-VinylpyrrolidoneIsobornyl Methacrylate0.2922.673Free Radical
N-VinylpyrrolidoneAcrylic Acid>1<1Free Radical
3-(trimethoxysilyl) propyl methacrylateN-Vinylpyrrolidone3.7220.097Free Radical

This table presents monomer reactivity ratios for N-vinylpyrrolidone (NVP) with various comonomers to illustrate its relative reactivity. Data sourced from multiple studies. nih.govsapub.orgnih.gov

Computational Modeling of Polymer Conformation and Solution Behavior

Computational modeling is essential for predicting the three-dimensional structure and behavior of vinylpyrrolidone-vinylamine copolymers in solution. The final conformation is a result of the interplay between the bulky, hydrophilic N-vinylpyrrolidone units and the pH-sensitive vinylamine (B613835) units.

The polyvinylamine (PVAm) segments are weak polyelectrolytes, meaning their charge and conformation are highly dependent on the pH of the solution. tandfonline.com At low pH, the primary amine groups are protonated (-NH₃⁺), leading to electrostatic repulsion along the chain, which causes the polymer to adopt a more expanded conformation. acs.org At high pH (above its pKa of ~8.6), the amine groups are neutral (-NH₂), intramolecular hydrogen bonding can occur, and the chain may adopt a more collapsed or globular conformation. acs.orgresearchgate.net

Molecular dynamics simulations of PVAm have revealed a non-monotonous relationship between the radius of gyration (a measure of polymer size) and the degree of ionization. tandfonline.com The chain expands initially as ionization begins, then shows a slight decrease in size at intermediate ionization, before expanding again at higher ionization levels. tandfonline.com This complex behavior is attributed to a combination of electrostatic repulsion, hydrogen bonding, and interactions with counter-ions in the solution. tandfonline.com

pH ConditionDominant Vinylamine StateConformation of PVAm SegmentsExpected Copolymer Behavior
Low pH (< 7)Cationic (Protonated, -NH₃⁺)Expanded due to electrostatic repulsionOverall chain expansion
High pH (> 9)Neutral (-NH₂)Collapsed due to reduced repulsion and potential H-bondingPotential for core-shell structures (PVAm core, PVP shell)
Intermediate pH (7-9)Partially ProtonatedComplex, non-monotonous behaviorTransition between expanded and collapsed states

This table summarizes the expected conformational behavior of Poly(vinylpyrrolidone-co-vinylamine) based on the known pH-responsive nature of polyvinylamine (PVAm) segments. tandfonline.comacs.org

Simulations of Polymer-Solvent and Polymer-Analyte Interactions

For the vinylpyrrolidone-vinylamine copolymer, interactions in an aqueous environment are dominated by hydrogen bonding and electrostatic forces. The PVP segments are known to be hydrophilic, readily forming hydrogen bonds with water molecules. The PVAm segments' interactions are pH-dependent. At low pH, the protonated amine groups (-NH₃⁺) strongly interact with water and attract anionic counter-ions. tandfonline.com At high pH, the neutral amine groups (-NH₂) can act as both hydrogen bond donors and acceptors. material-properties.org

Molecular dynamics simulations on PVAm have shown that changes in polymer-water hydrogen bonding are not the sole factor driving conformational changes; the interplay between hydrogen bonding and the intermolecular structure of the polymer, water, and counter-ions provides a cooperative solvation of the chain. tandfonline.com Simulations of PVAm surfaces have demonstrated that the degree of protonation directly impacts wettability. A fully protonated surface (simulating low pH) shows high water adsorption, whereas a partially protonated surface (simulating pH 10) exhibits more hydrophobic character and stability. acs.org

The copolymer's interactions with analytes are also dictated by its dual nature. The cationic charge of the protonated vinylamine units at low to neutral pH allows for strong electrostatic interactions with anionic analytes or surfaces. material-properties.org This makes the copolymer a candidate for applications such as a flocculant in water treatment or for complexing with negatively charged biomolecules. Simulations can model these binding events, calculating interaction energies and predicting the stability of the resulting polymer-analyte complexes. dovepress.com

Molecular Dynamics Simulations for Structural and Dynamic Properties

Molecular dynamics (MD) simulations provide a "computational microscope" to study the time-dependent behavior of polymers, revealing details about local structure and atomic motions. colab.ws

Fully atomistic MD simulations of the PVP homopolymer have been validated against experimental data from techniques like quasielastic neutron scattering and X-ray diffraction. researchgate.net These simulations show a nanosegregation of the bulky pyrrolidone side groups from the polymer main chains. researchgate.net A key finding is the decoupling of the dynamics of the side chains and the main chain; the structural relaxation of the main chains occurs at much longer timescales than that of the side groups. mdpi.com

Introducing vinylamine units into the polymer backbone would significantly alter these structural and dynamic properties. The primary amine groups are much smaller than the pyrrolidone rings and introduce a high degree of flexibility and reactivity. Key anticipated changes include:

Hydrogen Bonding Network: The amine groups can form strong intra- and intermolecular hydrogen bonds, which would disrupt the nanosegregation observed in pure PVP and create a different local structure.

Solvation Dynamics: The presence of charged groups would strongly influence the dynamics of surrounding water molecules and counter-ions, leading to different solvation shell structures compared to the neutral PVP.

Chain Flexibility: The smaller vinylamine units would likely increase the local flexibility of the polymer backbone in regions where they are present, especially at high pH when they are uncharged.

MD simulations can quantify these effects by calculating parameters such as radial distribution functions to describe local ordering, mean square displacement to characterize atomic mobility, and various time correlation functions to understand the relaxation dynamics of different parts of the copolymer.

Future Research Directions and Emerging Paradigms for Vinylpyrrolidone Vinylamine Copolymers

Development of Novel Polymer Architectures and Topologies

The precise control over the arrangement of monomer units within a polymer chain is a cornerstone of modern macromolecular engineering. For VP/VA copolymers, moving beyond simple linear and random structures to more complex architectures is a key area of future research. The use of controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, has opened the door to creating well-defined block copolymers, star polymers, and graft copolymers. nih.govmdpi.com

These advanced architectures offer distinct advantages. For instance, amphiphilic block copolymers, consisting of hydrophilic poly(N-vinylpyrrolidone) (PNVP) blocks and hydrophobic segments, can self-assemble into various nanostructures like micelles and vesicles in aqueous solutions. mdpi.comnih.gov This behavior is crucial for applications such as drug delivery, where hydrophobic drugs can be encapsulated within the core of these nanostructures. mdpi.comnih.gov Future work will likely focus on synthesizing novel block copolymers with a variety of hydrophobic blocks to tune the properties of the resulting self-assembled structures. mdpi.com

Furthermore, the development of star-shaped and graft copolymers offers opportunities to create materials with unique rheological properties and a high density of functional groups. These complex topologies can influence everything from the viscosity of a solution to the efficiency of the copolymer in applications like surface modification and bioconjugation.

Table 1: Examples of Advanced Polymer Architectures Being Explored for VP/VA Copolymers

ArchitectureDescriptionPotential Advantages
Block Copolymers Linear chains composed of distinct blocks of different monomers.Self-assembly into micelles and vesicles, encapsulation of active molecules.
Star Polymers Multiple polymer arms radiating from a central core.Lower solution viscosity compared to linear polymers of the same molecular weight, high functional group density.
Graft Copolymers A main polymer chain with polymeric side chains grafted onto it.Combines properties of both the backbone and the grafted chains, useful for surface modification.
Dendrimers Highly branched, tree-like structures with a precise number of generations.Well-defined structure, high surface functionality, potential for targeted delivery.

Integration with Stimuli-Responsive Systems for Smart Materials Research

A major frontier in materials science is the creation of "smart" materials that can respond to external stimuli such as changes in temperature, pH, or light. VP/VA copolymers are excellent candidates for the development of such stimuli-responsive systems, primarily due to the presence of both pH-sensitive amine groups from the vinylamine (B613835) units and thermo-responsive properties that can be engineered into the copolymer.

Research is actively exploring the synthesis of VP/VA-based hydrogels that exhibit dual pH and temperature sensitivity. rsc.org These hydrogels can undergo reversible swelling and shrinking in response to environmental changes. This "on-off" switching capability is highly desirable for applications in controlled drug release, where the drug can be released at a specific site in the body characterized by a particular pH or temperature. researchgate.net

Future investigations will likely focus on fine-tuning the response of these materials by controlling the copolymer composition and architecture. For example, incorporating specific monomers can adjust the lower critical solution temperature (LCST), the temperature at which the polymer becomes insoluble in water. rsc.org The development of nanogels, which are crosslinked polymer nanoparticles, with these responsive properties is also a promising avenue for creating more sophisticated and targeted delivery systems. rsc.org

Table 2: Stimuli-Responsive Systems Incorporating VP/VA Copolymers

StimulusResponsive BehaviorPotential Applications
pH Changes in swelling, solubility, and charge due to protonation/deprotonation of amine groups.pH-triggered drug delivery, biosensors, smart coatings.
Temperature Volume phase transition (swelling/shrinking) at a specific temperature (LCST).Thermo-responsive drug delivery, cell culture substrates, smart textiles.
Light Conformational changes or cleavage of photosensitive groups incorporated into the polymer.Photo-controlled release systems, optical switches.
Ionic Strength Changes in polymer conformation and solubility in response to salt concentration.Materials for bioseparations, responsive membranes.

Exploration of Sustainable Synthesis Routes and Green Chemistry Principles

The chemical industry is increasingly moving towards more environmentally friendly and sustainable practices. For polymer synthesis, this translates to the adoption of "green chemistry" principles, which aim to reduce waste, use less hazardous substances, and improve energy efficiency. The synthesis of VP/VA copolymers is also being viewed through this lens.

A key development in this area is the widespread use of RAFT polymerization. nih.gov Compared to traditional free-radical polymerization, RAFT offers much better control over the polymerization process, leading to polymers with well-defined molecular weights and narrow molecular weight distributions. mdpi.com This level of control minimizes the production of unwanted side products and allows for the synthesis of complex architectures in a more efficient manner. RAFT polymerization can often be conducted under milder conditions and in more environmentally benign solvents, further contributing to its "green" credentials. acs.org

Future research will continue to explore and optimize green synthesis routes for VP/VA copolymers. This includes investigating the use of renewable monomers, exploring water as a solvent for polymerization, and developing catalytic systems that are more efficient and can be easily recycled. The goal is to create a cradle-to-grave lifecycle for these polymers that is both economically viable and environmentally responsible.

Advanced Multiscale Modeling and Simulation of Copolymer Systems

Computational modeling and simulation are becoming indispensable tools in polymer science, allowing researchers to predict and understand the behavior of materials at a molecular level. For VP/VA copolymers, multiscale modeling approaches can provide valuable insights that complement experimental studies.

At the atomistic level, molecular dynamics (MD) simulations can be used to study the conformation of polymer chains, their interactions with solvent molecules, and the formation of inter- and intramolecular hydrogen bonds. dovepress.com This information is crucial for understanding the fundamental properties of the copolymers, such as their solubility and mechanical strength.

Coarse-grained models, which represent groups of atoms as single beads, can be employed to simulate larger systems and longer timescales. These models are particularly useful for studying the self-assembly of block copolymers into micelles and vesicles, as well as the dynamics of polymer chains in solution and in the melt. By bridging the gap between atomistic and macroscopic scales, multiscale modeling can accelerate the design and development of new VP/VA-based materials with tailored properties. While specific molecular modeling studies on vinylpyrrolidone-vinylamine copolymers are still emerging, the principles and methodologies have been established for similar polymer systems. dovepress.com

Synergistic Research with Other Polymer Systems for Enhanced Functionality

The properties of VP/VA copolymers can be further enhanced by combining them with other polymer systems. This can be achieved through the creation of polymer blends, composites, or by copolymerizing with a wider range of functional monomers. researchgate.netsciepub.com The goal is to create synergistic effects where the final material exhibits properties that are superior to those of the individual components.

For example, blending VP/VA copolymers with biodegradable polymers could lead to new materials for biomedical applications with improved biocompatibility and controlled degradation rates. Incorporating VP/VA copolymers into a matrix of another polymer can also be used to modify the surface properties of the material, for instance, to improve its wettability or to introduce specific functionalities.

Copolymerization of vinylpyrrolidone and vinylamine with other functional monomers is another powerful strategy to introduce new capabilities. For instance, copolymerization with acrylic acid can introduce additional pH-responsive carboxylic acid groups. mdpi.com The exploration of terpolymers and more complex multicomponent polymer systems will be a significant area of future research, aiming to create multifunctional materials for a wide range of advanced applications. chalmers.se

Investigation of Interpolymer Complex Formation and Self-Assembly Mechanisms

The ability of VP/VA copolymers to form complexes with other molecules and to self-assemble into ordered structures is fundamental to many of their applications. The vinylpyrrolidone units can participate in hydrogen bonding and hydrophobic interactions, while the vinylamine units provide sites for electrostatic interactions and coordination with metal ions. nih.govmdpi.com

Future research in this area will focus on gaining a deeper understanding of the mechanisms that govern these interactions. This includes studying the formation of interpolymer complexes with other polymers, surfactants, and biological macromolecules. Such complexes can have unique properties and are of interest for applications in areas like personal care formulations, coatings, and biomedical devices. mdpi.com

The self-assembly of VP/VA block copolymers in selective solvents is another critical area of investigation. mdpi.comnih.gov The morphology and stability of the resulting nanostructures are influenced by a variety of factors, including the block lengths, the copolymer concentration, and the nature of the solvent. nih.gov Advanced characterization techniques, such as small-angle X-ray scattering (SAXS) and cryogenic transmission electron microscopy (cryo-TEM), will be essential for elucidating the detailed structure of these self-assembled systems. A thorough understanding of these mechanisms will enable the rational design of VP/VA copolymers that self-assemble into specific, functional nanostructures. researchgate.net

Q & A

Q. What are the key considerations for synthesizing vinylpyrrolidone-vinylamine (VP-VA) copolymers with controlled monomer ratios?

Methodological Answer: To achieve controlled monomer ratios, researchers must optimize:

  • Reactivity Ratios : Determine monomer reactivity ratios (e.g., via the Mayo-Lewis equation) to predict copolymer composition .
  • Initiator Selection : Use radical initiators (e.g., azobisisobutyronitrile) at concentrations that balance polymerization rate and molecular weight control .
  • Solvent System : Polar solvents like ethanol enhance solubility of VP and VA monomers, ensuring homogeneous copolymerization .
  • Post-Polymerization Hydrolysis : For VP-VA copolymers requiring amine functionality, hydrolyze vinyl acetate units under acidic or basic conditions .

Q. How can researchers characterize the solubility and molecular weight distribution of VP-VA copolymers?

Methodological Answer:

  • Solubility Testing : Use sequential solvent titration (e.g., water, ethanol, acetone) to assess solubility profiles, influenced by VP/VA ratios .
  • Size Exclusion Chromatography (SEC) : Measure molecular weight distributions in aqueous or DMF-based eluents .
  • Viscosity Analysis : Correlate intrinsic viscosity with molecular weight using the Mark-Houwink equation .

Q. What safety protocols are critical when handling VP-VA copolymers in biomedical research?

Methodological Answer:

  • Residual Monomer Analysis : Use gas chromatography (GC) to quantify unreacted vinylpyrrolidone (<50 ppm) and vinylamine derivatives, as per CIR guidelines .
  • Cytotoxicity Screening : Perform MTT assays on fibroblast cell lines (e.g., NIH/3T3) to evaluate biocompatibility .
  • Allergenicity Testing : Patch tests for dermal sensitization, referencing VP/eicosene copolymer allergy case studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported copolymerization kinetics for VP-VA systems?

Methodological Answer: Contradictions often arise from:

  • Reactivity Ratio Variability : Differences in solvent polarity or temperature alter monomer reactivity. Design experiments using in situ FTIR to monitor real-time monomer consumption .
  • Hydrolysis Side Reactions : Hydrolysis of VA units during synthesis can skew composition. Use <sup>1</sup>H NMR to quantify residual acetate groups post-polymerization .
  • Crosslinking Interference : Trace crosslinkers (e.g., pentaerythritol triallyl ether) may form unintended networks. Characterize via swelling tests in THF .

Q. Table 1: Key Parameters Influencing Copolymerization Kinetics

ParameterImpactMitigation Strategy
Temperature↑ Rate, ↓ Molecular WeightUse controlled thermal initiators (e.g., V-50 at 60°C)
Solvent PolarityAlters monomer partitioningPrefer ethanol-water mixtures for balanced solubility
Initiator Half-LifeAffects radical fluxMatch initiator decomposition rate to reaction time

Q. What advanced techniques enable precise analysis of VP-VA copolymer composition and architecture?

Methodological Answer:

  • HSQC NMR : Resolve overlapping peaks to quantify VP/VA ratios and sequence distribution .
  • MALDI-TOF MS : Analyze end-group functionality and branching, critical for drug delivery applications .
  • DSC/TGA : Assess thermal stability and phase transitions linked to copolymer hydrophilicity .

Q. How can VP-VA copolymers be functionalized for stimuli-responsive drug delivery systems?

Methodological Answer:

  • pH-Responsive Modifications : Introduce carboxyl groups via acrylic acid grafting to enable pH-dependent swelling .
  • Redox-Responsive Crosslinking : Incorporate disulfide bonds using cystamine diacrylate for triggered release in reducing environments .
  • Chelation Capacity : Exploit VP’s intrinsic complexation with metal ions (e.g., Fe<sup>2+</sup>) for heavy metal sequestration studies .

Q. Table 2: Functionalization Strategies for VP-VA Copolymers

Functional GroupMethodApplication
CarboxylAcrylic acid graftingpH-responsive hydrogels
AmineHydrolysis of VA unitsDNA/polyelectrolyte complexes
ThiolThiol-ene click chemistryRedox-sensitive carriers

Q. What experimental designs minimize batch-to-batch variability in VP-VA copolymer synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to optimize monomer feed, initiator concentration, and solvent ratios .
  • Continuous Flow Reactors : Improve reproducibility by maintaining steady-state polymerization conditions .
  • In-Line Monitoring : Use UV-vis spectroscopy to track conversion and adjust parameters dynamically .

Data Contradiction Analysis

Q. How to address conflicting reports on VP-VA copolymer toxicity in cell culture studies?

Methodological Answer: Discrepancies may stem from:

  • Residual Initiators : Quantify azobis-type initiators via LC-MS; levels >0.1% correlate with cytotoxicity .
  • Endotoxin Contamination : Use LAL assays to rule out endotoxins in biomedical-grade copolymers .
  • Cell Line Variability : Compare results across multiple cell lines (e.g., HEK293 vs. HepG2) to isolate copolymer-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.